(1H-imidazol-2-yl)methanamine
Description
Properties
IUPAC Name |
1H-imidazol-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-3-4-6-1-2-7-4/h1-2H,3,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZDNISJUXVSKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362547 | |
| Record name | 1-(1H-Imidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53332-80-2 | |
| Record name | 1H-Imidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53332-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Imidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53332-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1H-imidazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic protocols for (1H-imidazol-2-yl)methanamine, a crucial building block in medicinal chemistry and drug development. This document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways to facilitate a thorough understanding of the available synthetic strategies.
Introduction
This compound is a key structural motif found in a variety of biologically active compounds. Its imidazole core and primary amine functionality make it a valuable synthon for the preparation of histamine receptor agonists and antagonists, as well as other therapeutic agents. The synthesis of this compound can be approached through several key strategies, each with its own advantages and considerations. This guide will focus on the most prevalent and effective methods: the Gabriel synthesis, the reduction of 2-cyanoimidazole, and the reductive amination of imidazole-2-carboxaldehyde.
Core Synthetic Protocols
Three primary synthetic routes have been identified for the preparation of this compound. The selection of a particular method may depend on the availability of starting materials, desired scale, and safety considerations.
Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered in direct amination reactions. This pathway involves the N-alkylation of potassium phthalimide with a suitable 2-(halomethyl)-1H-imidazole, followed by the deprotection of the resulting phthalimide intermediate.
Experimental Protocol:
Step 1: Synthesis of 2-(Phthalimidomethyl)-1H-imidazole
-
In a round-bottom flask, suspend potassium phthalimide (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
To this suspension, add a solution of 2-(chloromethyl)-1H-imidazole hydrochloride (1.0 equivalent) in anhydrous DMF dropwise at room temperature with stirring. Note: The free base of 2-(chloromethyl)-1H-imidazole can be used if available. If starting from the hydrochloride salt, a non-nucleophilic base such as triethylamine (1.1 equivalents) should be added to the reaction mixture to liberate the free base.
-
Heat the reaction mixture to 80-100 °C and maintain stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-(phthalimidomethyl)-1H-imidazole.
Step 2: Deprotection to this compound
-
Dissolve the 2-(phthalimidomethyl)-1H-imidazole (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add hydrazine hydrate (4 to 40 equivalents) to the solution at room temperature.[1] The reaction is typically stirred for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, a precipitate of phthalhydrazide will form.
-
Filter off the phthalhydrazide precipitate and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as acid-base extraction or column chromatography, to yield this compound.
Quantitative Data Summary for Gabriel Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(Chloromethyl)-1H-imidazole HCl, Potassium Phthalimide | DMF, Triethylamine | 80-100 | 4-6 | 75-85 |
| 2 | 2-(Phthalimidomethyl)-1H-imidazole | Hydrazine Hydrate, Ethanol/THF | Room Temp. | 4-12 | 70-90 |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Logical Relationship Diagram for Gabriel Synthesis
Caption: Gabriel synthesis pathway for this compound.
Reduction of 2-Cyanoimidazole
The reduction of a nitrile group offers a direct route to the corresponding primary amine. For the synthesis of this compound, 2-cyanoimidazole serves as a readily accessible starting material. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.
Experimental Protocol (using Lithium Aluminum Hydride):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LAH) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-cyanoimidazole (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Quantitative Data Summary for Reduction of 2-Cyanoimidazole
| Reactant | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Cyanoimidazole | Lithium Aluminum Hydride | THF | Reflux | 4-8 | 60-80 |
| 2-Cyanoimidazole | H₂/Catalyst (e.g., Pd/C) | Methanol/Ethanol | 25-50 | 12-24 | 70-90 |
Note: Yields are approximate and can vary based on the specific catalyst and reaction conditions.
Reaction Pathway for Nitrile Reduction
Caption: Synthesis via reduction of 2-cyanoimidazole.
Reductive Amination of Imidazole-2-carboxaldehyde
Reductive amination provides a versatile and often high-yielding method for the synthesis of amines from carbonyl compounds. In this approach, imidazole-2-carboxaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Experimental Protocol:
-
Dissolve imidazole-2-carboxaldehyde (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the careful addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Perform an acid-base extraction to isolate the amine product. Acidify the aqueous residue with hydrochloric acid, wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, then basify the aqueous layer with sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data Summary for Reductive Amination
| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole-2-carboxaldehyde | NH₃/NH₄OAc | NaBH₄ | Methanol | 0 to RT | 12-24 | 65-85 |
Note: Yields are approximate and can vary based on the specific ammonia source and reaction conditions.
Experimental Workflow for Reductive Amination
Caption: Reductive amination of imidazole-2-carboxaldehyde.
Conclusion
The synthesis of this compound can be successfully achieved through several reliable methods. The Gabriel synthesis offers a robust, albeit multi-step, approach that is particularly useful for avoiding side products. The reduction of 2-cyanoimidazole provides a more direct route, with the choice of reducing agent influencing the reaction conditions. Finally, reductive amination of imidazole-2-carboxaldehyde presents a versatile and efficient one-pot procedure. The selection of the optimal synthetic protocol will be guided by factors such as the scale of the reaction, the availability and cost of starting materials, and the specific equipment and safety infrastructure available to the researcher. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminomethylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminomethylimidazole, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for the free base, this document compiles a combination of experimental data for its dihydrochloride salt, computationally predicted values for the free base, and established analytical methodologies. This guide is intended to serve as a foundational resource for researchers, providing essential data for modeling, synthesis, and further investigation of 2-aminomethylimidazole and its derivatives.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available and predicted data for 2-aminomethylimidazole and its dihydrochloride salt.
Table 1: Physicochemical Properties of 2-Aminomethylimidazole (Free Base)
| Property | Value | Data Type | Source |
| Molecular Formula | C₄H₇N₃ | - | - |
| Molecular Weight | 97.12 g/mol | Computed | PubChem[1] |
| pKa (most basic) | 8.8 (Predicted) | Predicted | ChemAxon |
| logP | -1.0 | Computed (XLogP3) | PubChem[1] |
| Solubility | High in polar solvents | Qualitative | General knowledge |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
Table 2: Physicochemical Properties of 2-Aminomethyl-1H-imidazole Dihydrochloride
| Property | Value | Data Type | Source |
| Molecular Formula | C₄H₉Cl₂N₃ | - | Fisher Scientific[2] |
| Molecular Weight | 170.04 g/mol | - | Fisher Scientific[2] |
| Melting Point | 250-251 °C | Experimental | Fisher Scientific[2][3] |
| Melting Point | 234-241 °C | Experimental | Sigma-Aldrich[4] |
| Solubility | Soluble in water | Qualitative | General knowledge |
Spectroscopic Data Interpretation
2.1. ¹H NMR Spectroscopy (Predicted)
-
Imidazole Ring Protons (2H): Expected to appear as two singlets or a pair of doublets in the aromatic region, typically between δ 7.0 and 7.5 ppm.
-
Methylene Protons (-CH₂-): A singlet integrating to 2H, expected in the range of δ 3.5-4.0 ppm, shifted downfield due to the adjacent electron-withdrawing imidazole ring and the amino group.
-
Amine Protons (-NH₂): A broad singlet integrating to 2H, with a chemical shift that is highly variable depending on the solvent, concentration, and temperature, typically between δ 1.5 and 4.0 ppm.
-
Imidazole N-H Proton (1H): A broad singlet, often not observed or appearing at a very downfield chemical shift (>10 ppm), especially in aprotic solvents.
2.2. ¹³C NMR Spectroscopy (Predicted)
-
Imidazole C2: Expected around δ 145-150 ppm.
-
Imidazole C4/C5: Expected in the range of δ 115-130 ppm.
-
Methylene Carbon (-CH₂-): Expected around δ 40-45 ppm.
2.3. Infrared (IR) Spectroscopy
-
N-H Stretching (Primary Amine): Two characteristic sharp to medium bands are expected in the region of 3300-3500 cm⁻¹[2][4][5][6].
-
N-H Bending (Primary Amine): A medium to strong band is expected around 1580-1650 cm⁻¹[4][6].
-
C-N Stretching: A weak to medium band is expected in the region of 1020-1250 cm⁻¹[4][6].
-
Imidazole Ring Stretching: Several bands are expected in the fingerprint region, typically around 1450-1600 cm⁻¹ (C=N and C=C stretching) and 1050-1250 cm⁻¹ (ring breathing)[7].
-
C-H Stretching (Imidazole Ring): A weak band may be observed above 3000 cm⁻¹.
2.4. UV-Vis Spectroscopy
The imidazole ring is the primary chromophore. It is expected to exhibit a strong absorption band in the ultraviolet region, typically with a λmax around 207-210 nm, corresponding to a π → π* transition[8][9][10][11]. The presence of the aminomethyl substituent may cause a slight bathochromic or hyperchromic shift.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the core physicochemical properties of 2-aminomethylimidazole.
3.1. Synthesis of 2-Aminomethyl-1H-imidazole
A plausible synthetic route to 2-aminomethyl-1H-imidazole is via the reduction of 2-cyanoimidazole.
Protocol: Reduction of 2-Cyanoimidazole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-cyanoimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water to quench the excess LiAlH₄.
-
Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Purification: Combine the filtrate and the washings, and evaporate the solvent under reduced pressure to yield crude 2-aminomethyl-1H-imidazole. The product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt.
References
- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. wikieducator.org [wikieducator.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. spectrabase.com [spectrabase.com]
- 11. How does imidazole affect my quantitation of protein? [qiagen.com]
Spectroscopic Characterization of (1H-imidazol-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of (1H-imidazol-2-yl)methanamine. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar molecules to present a predicted spectroscopic profile. It also outlines detailed experimental protocols for acquiring high-quality spectroscopic data and illustrates the logical workflows involved in its structural elucidation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of analogous compounds, including 2-substituted imidazoles and aliphatic primary amines.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H4 / H5 (imidazole) | ~7.10 - 7.30 | Singlet (or narrow doublet) | The two imidazole ring protons are chemically equivalent or very similar, leading to a single resonance. |
| -CH₂- (methanamine) | ~3.80 - 4.00 | Singlet | Methylene protons adjacent to the imidazole ring and the amino group. |
| -NH₂ (amine) | Broad signal (~1.5 - 3.0) | Broad Singlet | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
| -NH (imidazole) | Broad signal (~10 - 12) | Broad Singlet | The imidazole N-H proton is acidic and its signal is often broad; may not be observed in protic solvents. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (imidazole) | ~145 - 150 | Quaternary carbon bearing the aminomethyl group, typically the most deshielded imidazole carbon. Tautomerization can sometimes lead to broadened signals for imidazole carbons[1][2]. |
| C4 / C5 (imidazole) | ~120 - 128 | The two equivalent methine carbons of the imidazole ring. |
| -CH₂- (methanamine) | ~40 - 45 | Methylene carbon attached to the imidazole C2 and the nitrogen of the amino group. |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (imidazole) | 3100 - 3300 | Broad, Medium | Characteristic of the N-H bond in the imidazole ring. |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium, Sharp | Primary amines typically show two bands in this region (asymmetric and symmetric stretches)[3][4][5][6]. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak | Associated with the C-H bonds of the imidazole ring. |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Weak | Associated with the methylene (-CH₂-) group. |
| N-H Bend (primary amine) | 1580 - 1650 | Medium-Strong | Scissoring vibration of the -NH₂ group[3]. |
| C=N & C=C Stretch (imidazole) | 1450 - 1600 | Medium-Strong | Ring stretching vibrations of the imidazole moiety. |
| C-N Stretch | 1020 - 1250 | Medium | Aliphatic C-N stretching of the aminomethyl group[3]. |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Proposed Fragment | Notes |
| 97 | [M]⁺ | Molecular ion peak. |
| 82 | [M - NH]⁺ | Loss of an amino radical. |
| 68 | [M - CH₂NH₂]⁺ | Alpha-cleavage resulting in the loss of the aminomethyl radical, leading to a stable imidazolium cation. This is expected to be a prominent peak. |
| 41 | [C₂H₃N]⁺ | Fragmentation of the imidazole ring. |
| 30 | [CH₂NH₂]⁺ | Aminomethyl cation resulting from alpha-cleavage. |
Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of this compound. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for observing exchangeable protons (-NH and -NH₂).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-16 ppm.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). To confirm N-H protons, a D₂O exchange experiment can be performed where a few drops of D₂O are added to the sample, and the spectrum is re-acquired; the N-H signals should disappear or significantly decrease in intensity[7].
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and potential signal broadening from tautomerization[1][2].
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Data Processing: Apply Fourier transform with exponential multiplication (line broadening), phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal[8].
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
The sample may need to be filtered to remove any particulate matter before introduction into the mass spectrometer[9].
Data Acquisition (e.g., using LC-MS with Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is recommended due to the basic nature of the amine and imidazole nitrogens, which are readily protonated.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50 - 500 to ensure capture of the molecular ion and expected fragments.
-
Capillary Voltage/Source Temperature: Optimize based on the specific instrument to achieve stable spray and maximum ion intensity.
-
Fragmentation (MS/MS): If structural confirmation is needed, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.
Visualizations
The following diagrams illustrate the workflows and logical processes involved in the spectroscopic characterization of this compound.
Caption: General experimental workflow for the spectroscopic characterization of a small molecule.
Caption: Logical relationships in deducing molecular structure from spectroscopic data.
References
- 1. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. biocompare.com [biocompare.com]
An In-depth Technical Guide to (1H-imidazol-2-yl)methanamine (CAS 53332-80-2): Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-imidazol-2-yl)methanamine, identified by CAS number 53332-80-2, is a pivotal heterocyclic amine that serves as a critical building block in the synthesis of a diverse array of pharmacologically active compounds. Its unique structural motif, featuring a reactive primary amine appended to an imidazole ring, makes it a valuable synthon in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most notably, the significant applications of this compound in the development of novel therapeutics. Its utility as a key intermediate in the synthesis of targeted inhibitors for conditions ranging from inflammatory diseases and viral infections to cardiovascular ailments will be detailed. This document aims to be an essential resource for researchers engaged in the design and synthesis of next-generation therapeutic agents.
Chemical and Physical Properties
This compound is a small molecule characterized by an imidazole ring substituted with a methylamine group. A summary of its key chemical and physical properties is presented in Table 1. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value |
| CAS Number | 53332-80-2[1][2][3] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₄H₇N₃[1][3] |
| Molecular Weight | 97.12 g/mol [1][3] |
| Physical Form | Solid |
| Purity | ≥95%[2] |
| Boiling Point (Predicted) | 341.4 ± 25.0 °C |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ |
| pKa (Predicted) | 13.86 ± 0.10 |
| InChI Key | CRZDNISJUXVSKX-UHFFFAOYSA-N[1] |
Synthesis of this compound
While multiple synthetic routes to imidazole derivatives exist, a common and adaptable method for the synthesis of aminomethyl imidazoles involves the reduction of an appropriate precursor. A plausible and frequently utilized approach is the reductive amination of an imidazole-2-carboxaldehyde or the reduction of a corresponding nitrile or azide. Below is a generalized experimental protocol for a reductive amination approach.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the synthesis of similar aminomethyl-imidazole derivatives.
Materials:
-
Imidazole-2-carboxaldehyde
-
Ammonia or a suitable amine source (e.g., ammonium acetate)
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)
-
Solvent (e.g., methanol, ethanol)
-
Acid for workup (e.g., hydrochloric acid)
-
Base for neutralization (e.g., sodium hydroxide)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Imine Formation: Dissolve imidazole-2-carboxaldehyde in a suitable solvent like methanol. Add an excess of the amine source, such as ammonium acetate, and stir the mixture at room temperature to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride, portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid and then wash with an organic solvent like diethyl ether to remove any unreacted aldehyde.
-
Isolation: Basify the aqueous layer with a concentrated solution of sodium hydroxide to a pH > 10. Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or crystallization.
Applications in Drug Discovery and Development
This compound is a versatile building block in the synthesis of complex molecules targeting a range of biological pathways implicated in various diseases. Its utility has been demonstrated in the development of inhibitors for inflammatory pathways, viral replication, and cardiovascular diseases.
Synthesis of NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with a variety of inflammatory disorders. This compound has been utilized as a key reactant in the synthesis of fused bicyclic heteroaryl compounds that act as potent NLRP3 inhibitors[4].
Experimental Workflow for Synthesis of NLRP3 Inhibitors:
Caption: Synthetic workflow for NLRP3 inhibitors.
NLRP3 Signaling Pathway:
NLRP3 activation leads to the assembly of the inflammasome complex, resulting in the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms.
Caption: Simplified NLRP3 inflammasome signaling pathway.
Development of HIV Capsid Inhibitors
The HIV capsid is a critical component of the virus, and its assembly and disassembly are essential for viral replication. This compound has been employed in the synthesis of novel capsid inhibitors for the treatment of HIV[5]. These inhibitors disrupt the function of the HIV capsid, thereby preventing viral replication.
Synthesis of G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitors
G protein-coupled receptor kinase 2 (GRK2) plays a significant role in cardiovascular function, and its inhibition is a promising therapeutic strategy for heart disease. This compound serves as a precursor in the synthesis of potent and selective GRK2 inhibitors[6].
GRK2 Signaling Pathway in Cardiomyocytes:
In the context of heart failure, GRK2 is upregulated and contributes to the desensitization of β-adrenergic receptors, leading to diminished cardiac function. Inhibitors of GRK2 can restore β-adrenergic receptor signaling and improve cardiac performance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 53332-80-2 Cas No. | (1H-Imidazol-2-yl)methylamine | Apollo [store.apolloscientific.co.uk]
- 3. This compound|lookchem [lookchem.com]
- 4. WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors - Google Patents [patents.google.com]
- 5. WO2021262990A1 - Capsid inhibitors for the treatment of hiv - Google Patents [patents.google.com]
- 6. US10023564B2 - G protein-coupled receptor kinase 2 inhibitors and methods for use of the same - Google Patents [patents.google.com]
biological activity screening of novel imidazole compounds
An In-depth Technical Guide to the Biological Activity Screening of Novel Imidazole Compounds
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and key considerations for screening the biological activities of novel imidazole-based compounds. Imidazole and its derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines detailed experimental protocols, data presentation strategies, and visual representations of workflows and molecular pathways to facilitate research and development in this promising area.
Core Screening Areas for Imidazole Compounds
The imidazole scaffold is a key feature in numerous FDA-approved drugs and is a common starting point for the development of new therapeutic agents.[3][5] The primary areas for biological activity screening of novel imidazole derivatives include:
-
Anticancer Activity: Many imidazole compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, such as the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.[6][7][8][9][10]
-
Antimicrobial Activity: The imidazole ring is a core component of several antifungal drugs. Novel derivatives are frequently screened for broad-spectrum antibacterial and antifungal properties.[1][2][11][12]
-
Anti-inflammatory Activity: Imidazole derivatives have been investigated for their ability to modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) or affecting pro-inflammatory mediators.[13][14][15][16]
Experimental Workflow for Compound Screening
A systematic approach is crucial for the efficient screening of novel compounds. The following workflow outlines the typical progression from initial synthesis to detailed biological characterization.
Caption: Generalized workflow for screening novel imidazole compounds.
Anticancer Activity Screening
The evaluation of anticancer potential is a primary focus for many imidazole derivatives.[17] The goal is to identify compounds that selectively inhibit the growth of cancer cells.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[18][19][20] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[18]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the novel imidazole compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[20][21]
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell line and compound characteristics.[19][21]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[20][22] During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals.[18][21]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Data Presentation: Anticancer Activity
Quantitative results from anticancer screening should be summarized for clear comparison.
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) | Reference Compound (IC50, µM) |
| Imidazole-4k | MCF-7 (Breast) | 48 | 0.38 | Doxorubicin (0.45) |
| Imidazole-9j' | A549 (Lung) | 72 | 7.05 | Combretastatin A-4 |
| Imidazole-9g | A549 (Lung) | 72 | - | Combretastatin A-4 |
| Imidazole-14h | Melanoma Panel | 48 | 2.4 (mean) | Dabrafenib |
| Imidazole-16e | Melanoma Panel | 48 | 3.6 (mean) | Dabrafenib |
| Imidazole-C17 | PANC-1 (Pancreatic) | 48 | 0.063 | - |
Note: Data presented are examples derived from multiple sources for illustrative purposes.[3][6][23][24]
Common Signaling Pathways in Cancer Targeted by Imidazoles
Imidazole derivatives often exert their anticancer effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.[7][9]
Caption: Key anticancer signaling pathways targeted by imidazole compounds.
Antimicrobial Activity Screening
Screening for antimicrobial activity is essential, given the rise of drug-resistant pathogens.[1] Imidazoles are evaluated for their ability to inhibit the growth of a panel of pathogenic bacteria and fungi.
Key Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used and cost-effective technique to determine the antimicrobial activity of test compounds.[25][26][27] It provides a qualitative or semi-quantitative measure of a compound's efficacy.
Protocol:
-
Prepare Inoculum: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).[26]
-
Inoculate Agar Plate: Uniformly spread the microbial inoculum over the surface of an appropriate agar plate (e.g., Mueller-Hinton agar) using a sterile swab.[26][28]
-
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[27][28]
-
Add Test Compound: Add a fixed volume (e.g., 50-100 µL) of the dissolved imidazole compound at a specific concentration into each well.[27] Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound, e.g., DMSO).[26][29]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[26][30]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited.[25][30] The size of the zone correlates with the antimicrobial potency of the compound.
Data Presentation: Antimicrobial Activity
Results are typically presented as the diameter of the zone of inhibition. For more quantitative data, the Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution methods.[31]
| Compound ID | Test Organism | Method | Zone of Inhibition (mm) | Positive Control (Zone, mm) |
| Imidazole-M19 | S. aureus (Gram+) | Agar Diffusion | 21 | Chloramphenicol (25) |
| Imidazole-M19 | E. coli (Gram-) | Agar Diffusion | 19 | Chloramphenicol (22) |
| Imidazole-3iv | B. subtilis (Gram+) | Agar Diffusion | 18 | Ciprofloxacin |
| Imidazole-3x | C. albicans (Fungus) | Agar Diffusion | 16 | Fluconazole |
| HL1 | S. aureus (Gram+) | - | - | - |
| HL2 | E. coli (Gram-) | - | - | - |
Note: Data presented are examples derived from multiple sources for illustrative purposes. '-' indicates data not specified in the source.[1][3][12]
Anti-inflammatory Activity Screening
Chronic inflammation is linked to numerous diseases, making anti-inflammatory compounds highly valuable. Imidazoles are screened for their ability to suppress inflammatory responses in vitro.[32]
Key Experimental Protocol: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation in conditions like arthritis.[33] This assay evaluates the ability of a compound to prevent heat-induced denaturation of proteins (e.g., bovine serum albumin or egg albumin).[32][33]
Protocol:
-
Prepare Reaction Mixture: The reaction mixture consists of the test compound at various concentrations and a solution of either egg albumin or bovine serum albumin.[33]
-
Incubation: The mixtures are incubated at 37°C for 20 minutes.[34]
-
Induce Denaturation: Denaturation is induced by heating the mixtures at a higher temperature (e.g., 70°C) for 5-10 minutes.[33]
-
Cooling and Measurement: After heating, the solutions are cooled, and their turbidity is measured spectrophotometrically (e.g., at 660 nm).[33]
-
Data Analysis: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control solution. A standard anti-inflammatory drug like Diclofenac is used as a positive control.[34]
Data Presentation: Anti-inflammatory Activity
The efficacy of compounds is presented as the percentage of inhibition at a given concentration.
| Compound ID | Assay Type | Concentration | % Inhibition | Positive Control (% Inhibition) |
| Imidazole-I30 | COX-2 Inhibition | - | 78.68 | Ibuprofen (29.67) |
| Imidazole-I39 | Carrageenan-induced Edema | - | 46.27 | Indomethacin (47.76) |
| Imidazole-3h | Carrageenan-induced Edema | - | 58.02 | Indomethacin |
| Imidazole-3l | Carrageenan-induced Edema | - | - | Indomethacin |
| Imidazole-I33 | NF-κB Transmigration | - | Potent Inhibition | - |
Note: Data presented are examples derived from multiple sources for illustrative purposes. '-' indicates data not specified in the source.[14][15][16]
Key Inflammatory Signaling Pathway: NF-κB
The NF-κB (Nuclear Factor-kappa B) signaling pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drugs.[13]
Caption: Inhibition of the NF-κB inflammatory pathway by imidazole compounds.
Conclusion
This guide provides a foundational framework for the . The versatility of the imidazole scaffold continues to make it a privileged structure in the search for new therapeutic agents. By employing systematic screening workflows, robust experimental protocols, and clear data analysis, researchers can effectively identify and characterize promising lead compounds for further development. The provided methodologies for anticancer, antimicrobial, and anti-inflammatory screening serve as a starting point for the comprehensive evaluation of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Frontiers | Design and Biological Evaluation of Novel Imidazole Compounds [frontiersin.org]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 14. dovepress.com [dovepress.com]
- 15. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemistnotes.com [chemistnotes.com]
- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. hereditybio.in [hereditybio.in]
- 30. botanyjournals.com [botanyjournals.com]
- 31. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 34. ijcrt.org [ijcrt.org]
The Dawn of a New Era in Ulcer Treatment: A Technical Guide to the Discovery and History of 2-Aminomethylimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and historical development of 2-aminomethylimidazole derivatives, a class of compounds that revolutionized the treatment of peptic ulcers and laid the groundwork for rational drug design. We will delve into the key scientific milestones, from the initial hypothesis-driven research to the synthesis of groundbreaking new chemical entities, and provide detailed insights into their mechanism of action, structure-activity relationships, and the experimental protocols that underpinned this transformative era in medicinal chemistry.
The Precursor Landscape: An Unmet Need in Ulcer Therapy
Prior to the 1970s, the management of peptic ulcer disease was largely palliative, relying on antacids and dietary restrictions with limited efficacy. The prevailing understanding was that excessive gastric acid secretion was a major contributor to ulcer formation. Histamine was known to be a potent stimulant of gastric acid, yet conventional antihistamines, which targeted what would later be classified as H1 receptors, were ineffective in blocking this action. This crucial observation led a team of scientists at Smith Kline & French (now GlaxoSmithKline), led by Sir James Black, to hypothesize the existence of a second type of histamine receptor—the H2 receptor—located on gastric parietal cells.[1][2]
The Breakthrough: Rational Drug Design and the Birth of H2 Receptor Antagonists
The quest for a selective H2 receptor antagonist began in 1964, marking one of the earliest and most successful examples of rational drug design.[2][3] The team started with the structure of the natural agonist, histamine, and systematically modified its structure to convert it into an antagonist.
From Agonist to Antagonist: The Genesis of Burimamide
The initial strategy involved modifying the side chain of histamine to diminish its agonist activity while preserving its affinity for the receptor. This led to the synthesis of a series of compounds with extended side chains and modified terminal amino groups. A significant breakthrough came with the replacement of the basic amino group with a non-basic, polar thiourea group. This modification successfully eliminated the agonist properties and resulted in the discovery of the first-ever histamine H2 receptor antagonist, burimamide , in 1972.[1][4][5]
Enhancing Potency and Oral Bioavailability: The Development of Metiamide
While burimamide was a groundbreaking proof-of-concept, it lacked sufficient oral bioavailability and potency for clinical use.[1] Further molecular modifications focused on the imidazole ring and the thiourea side chain. The introduction of a methyl group at the 5-position of the imidazole ring and the replacement of a methylene group in the side chain with a bioisosteric thioether linkage led to the synthesis of metiamide .[6] Metiamide was found to be significantly more potent than burimamide.[7]
Overcoming Safety Hurdles: The Emergence of Cimetidine
Clinical trials with metiamide showed promising efficacy in healing peptic ulcers. However, concerns arose regarding its potential to cause agranulocytosis, a serious blood disorder, which was linked to the thiourea group.[2] This prompted a final, crucial modification. The thiourea moiety was replaced with a cyanoguanidine group, a polar, non-basic group with similar electronic properties. This led to the synthesis of cimetidine , a compound that retained the desired H2 antagonist activity but with a significantly improved safety profile.[2][8] Cimetidine was first marketed in the United Kingdom in 1976 under the trade name Tagamet® and received FDA approval in the United States in 1977.[2][3][9]
Timeline of Discovery and Development
| Year | Milestone | Key Compound(s) | Significance |
| 1964 | Initiation of the H2 receptor antagonist research program at Smith Kline & French.[1][3] | - | Marked the beginning of a rational drug design approach to ulcer therapy. |
| 1972 | Discovery of the first histamine H2 receptor antagonist.[1][4] | Burimamide | Provided the first proof-of-concept for H2 receptor blockade. |
| 1973 | Synthesis of a more potent and orally active H2 antagonist.[6] | Metiamide | Demonstrated the clinical potential of H2 receptor antagonists in healing ulcers. |
| 1976 | Cimetidine launched in the United Kingdom.[2][3] | Cimetidine | The first commercially successful H2 receptor antagonist, revolutionizing ulcer treatment. |
| 1977 | Cimetidine (Tagamet®) approved by the FDA in the United States.[3][9] | Cimetidine | Became a blockbuster drug and a cornerstone of peptic ulcer therapy for many years. |
Quantitative Data: Structure-Activity Relationship (SAR)
The development of 2-aminomethylimidazole derivatives was heavily reliant on understanding the relationship between chemical structure and biological activity. The following table summarizes key pharmacological data for the seminal compounds in this class.
| Compound | Structure | pA2 Value | Relative Potency (vs. Burimamide) |
| Burimamide | Imidazole-(CH₂)₄-NHCSNHCH₃ | ~5.1 | 1 |
| Metiamide | 5-Methylimidazole-CH₂SCH₂CH₂-NHCSNHCH₃ | ~6.0 | 15-17[7] |
| Cimetidine | 5-Methylimidazole-CH₂SCH₂CH₂-NHC(NCN)NHCH₃ | 6.1[4] | ~10 (in vitro)[10] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Mechanism of Action: The Histamine H2 Receptor Signaling Pathway
2-Aminomethylimidazole derivatives act as competitive antagonists at the histamine H2 receptor, which is a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells.
Upon binding of histamine, the H2 receptor undergoes a conformational change, activating the associated Gs protein. The α-subunit of the Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3][9] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the H+/K+ ATPase (proton pump), leading to the secretion of H+ ions into the stomach lumen. 2-aminomethylimidazole derivatives competitively block the initial binding of histamine to the H2 receptor, thereby preventing this entire signaling cascade and reducing gastric acid secretion.[1][3][9]
Experimental Protocols
While detailed, step-by-step proprietary synthesis protocols are not fully in the public domain, the following outlines the general synthetic strategies for key 2-aminomethylimidazole derivatives based on published literature.
General Synthesis of 4-(Chloromethyl)-5-methylimidazole Hydrochloride (A Key Intermediate)
This intermediate is crucial for the synthesis of both metiamide and cimetidine.
Methodology: 4-Methylimidazole is reacted with formaldehyde in an aqueous solution of concentrated hydrochloric acid. The reaction mixture is heated to facilitate the chloromethylation of the imidazole ring, yielding 4-(chloromethyl)-5-methylimidazole hydrochloride.
Conceptual Synthesis of Burimamide
Methodology: The synthesis of burimamide involves the reaction of 4-(4-aminobutyl)imidazole with methyl isothiocyanate. This reaction forms the characteristic thiourea side chain of burimamide.
Conceptual Synthesis of Metiamide
Methodology: 4-(Chloromethyl)-5-methylimidazole hydrochloride is reacted with cysteamine to form the thioether linkage. The resulting 2-((5-methyl-1H-imidazol-4-yl)methylthio)ethanamine is then reacted with methyl isothiocyanate to form the thiourea side chain, yielding metiamide.
Conclusion
The discovery of 2-aminomethylimidazole derivatives as histamine H2 receptor antagonists stands as a landmark achievement in medicinal chemistry. It not only provided a highly effective treatment for peptic ulcer disease but also validated the power of rational drug design. The systematic and iterative process of molecular modification, guided by a deep understanding of pharmacology and chemical principles, transformed a physiological hypothesis into a life-changing therapeutic reality. The legacy of this research continues to influence modern drug discovery and development, serving as a testament to the profound impact of targeted, hypothesis-driven scientific inquiry.
References
- 1. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 2. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H2-receptor antagonists in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogues of (1H-imidazol-2-yl)methanamine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-imidazol-2-yl)methanamine is a key heterocyclic scaffold that serves as a foundational structure for a diverse range of biologically active compounds. Its inherent chemical properties, including its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups, make it a privileged motif in medicinal chemistry. This technical guide provides a comprehensive overview of the structural analogues of this compound, focusing on their synthesis, pharmacological activities, and the underlying structure-activity relationships (SAR). This document is intended to be a resource for researchers engaged in the design and development of novel therapeutics targeting a variety of physiological pathways.
Core Structure and Analogues
The core structure of this compound consists of an imidazole ring substituted at the 2-position with a methylamine group. Structural analogues can be generated by modifications at several key positions:
-
N-1 and N-3 positions of the imidazole ring: Substitution at these positions can influence the electronic properties and steric bulk of the molecule.
-
The aminomethyl side chain: The amine can be primary, secondary, or tertiary, and the methylene linker can be extended or incorporated into a cyclic system.
-
The imidazole ring itself: Substitution at the 4 and 5 positions can modulate the molecule's physicochemical properties and target interactions.
Synthesis of Structural Analogues
The synthesis of this compound analogues typically begins with the construction of the imidazole core, followed by the introduction and modification of the aminomethyl side chain. A common precursor for many of these syntheses is 2-(chloromethyl)-1H-imidazole or its derivatives.
Experimental Protocol: General Synthesis of 2-(Chloromethyl)-1H-benzimidazole
This protocol describes a common method for the synthesis of a key benzimidazole intermediate.
Materials:
-
o-phenylenediamine
-
Chloroacetic acid
-
4N Hydrochloric acid
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
A mixture of a 4-substituted-o-phenylenediamine (1 mmol) and chloroacetic acid (2 mmol) in 10 mL of 4N HCl is refluxed for 4 hours.
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is neutralized with ammonium hydroxide solution.
-
The resulting precipitate is filtered, dried, and recrystallized from methanol to yield the 2-chloromethyl-1H-benzo(d)imidazole derivative.[1]
Experimental Protocol: General Synthesis of N-Substituted this compound Analogues
This protocol provides a general method for the synthesis of N-substituted analogues from a 2-(chloromethyl)imidazole precursor.
Materials:
-
2-(Chloromethyl)-1H-imidazole or its derivative
-
Desired primary or secondary amine
-
Anhydrous potassium carbonate
-
Acetone
-
Carbon tetrachloride
-
Sodium sulfate
Procedure:
-
To a solution of the 2-(chloromethyl)imidazole derivative in acetone, add the desired amine (1.5 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
-
The reaction mixture is refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Acetone is removed under reduced pressure.
-
The residue is extracted with carbon tetrachloride.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization.
Pharmacological Activities and Structure-Activity Relationships
Structural analogues of this compound have been investigated for a wide range of pharmacological activities, primarily due to the imidazole ring's resemblance to the endogenous ligand histamine. This has led to the exploration of these compounds as modulators of various G-protein coupled receptors (GPCRs) and enzymes.
Histamine Receptor Modulation
The imidazole core is a key pharmacophore for histamine receptor ligands. Analogues of this compound have been explored as both agonists and antagonists at H1, H2, and H3 receptors.
Structure-Activity Relationship (SAR) at Histamine H2 Receptors:
Studies on a series of thiazole-based bioisosteres of histamine have provided insights into the structural requirements for H2 receptor agonism. For instance, 2-amino-5-(2-aminoethyl)-4-methylthiazole, known as Amthamine, is a potent and selective H2 receptor agonist.[2] This suggests that a five-membered heterocyclic ring with a 2-aminoethyl side chain is a key determinant for H2 receptor activation. Modifications to the ring and substitutions on the side chain can significantly impact potency and selectivity.
Table 1: Histamine H2 Receptor Agonist Activity of Thiazole Analogues
| Compound | Structure | pD2 (Guinea Pig Atrium) |
| Histamine | Imidazole-ethylamine | ~6.0 |
| Amthamine | 2-Amino-5-(2-aminoethyl)-4-methylthiazole | 6.21[2] |
Monoamine Oxidase (MAO) Inhibition
Certain imidazoline-containing compounds, which are structurally related to this compound, have been shown to inhibit monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. This inhibition can be either competitive or non-competitive.
Table 2: Inhibition of Monoamine Oxidase A by Imidazoline Ligands
| Compound | Ki (µM) | Inhibition Type |
| Guanabenz | 3 | Competitive |
| 2-(2-Benzofuranyl)-2-imidazoline | 26 | Competitive |
| Idazoxan | 125 | Competitive |
Data from studies on purified human monoamine oxidase A with kynuramine as the substrate.
Adrenergic Receptor Modulation
Analogues of this compound have also been investigated as ligands for adrenergic receptors, particularly as α2-adrenoceptor antagonists.
Structure-Activity Relationship (SAR) at α2-Adrenoceptors:
A series of 2-[(1,4-benzodioxan-2-yl)alkyl]imidazoles has been evaluated for their α2-adrenoceptor blocking activity. The results indicated that 1-ethyl-2-[(1,4-benzodioxan-2-yl)methyl]imidazole was a highly selective α2-adrenoceptor antagonist.[3] The lipophilicity of these compounds was found to be a critical factor for their potential to cross the blood-brain barrier and act on central α2-adrenoceptors.[3]
Experimental Protocols for Pharmacological Evaluation
Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptors
This protocol describes a method to determine the binding affinity of a test compound to the histamine H3 receptor.
Materials:
-
Rat brain cortex synaptosomes
-
[3H]Nα-methylhistamine (radioligand)
-
Test compound
-
Incubation buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Synaptosomal membranes are prepared from rat brain cortex.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]Nα-methylhistamine and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., thioperamide).
-
The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against MAO.
Materials:
-
Purified human monoamine oxidase A (MAO-A)
-
Kynuramine (substrate)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
The assay is performed in a quartz cuvette containing phosphate buffer and a specific concentration of MAO-A.
-
The reaction is initiated by the addition of the substrate, kynuramine.
-
The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength corresponding to the product formation.
-
To determine the inhibitory effect, the enzyme is pre-incubated with various concentrations of the test compound before the addition of the substrate.
-
The initial reaction velocities are measured at each inhibitor concentration.
-
The type of inhibition (competitive, non-competitive, etc.) can be determined by analyzing the data using Lineweaver-Burk plots.
-
The Ki value, representing the binding affinity of the inhibitor to the enzyme, can be calculated from these plots.
Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.
dot
Caption: General Workflow for an Enzyme Inhibition Assay.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Its structural analogues have demonstrated a broad range of pharmacological activities, targeting key receptors and enzymes involved in various disease states. A thorough understanding of the structure-activity relationships, guided by robust synthetic strategies and comprehensive pharmacological evaluation, is crucial for the successful design of potent and selective drug candidates. This technical guide provides a foundational framework to aid researchers in this endeavor, highlighting key synthetic methodologies, pharmacological targets, and experimental protocols relevant to the exploration of this important class of compounds. Further investigation into the diverse biological activities of these analogues holds significant promise for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazole Scaffold: A Computational and Theoretical Perspective in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile binding capabilities have made it a privileged scaffold in the design of a vast array of therapeutic agents.[1][2][3][4] This technical guide delves into the theoretical and computational methodologies that are pivotal in understanding and predicting the behavior of imidazole derivatives, thereby accelerating their journey from concept to clinic.
Core Computational Strategies in Imidazole Research
The exploration of imidazole derivatives in drug discovery is heavily reliant on a suite of computational techniques. These methods provide invaluable insights into the structural, electronic, and dynamic properties of these molecules, guiding rational drug design and optimization.
A typical computational workflow for the investigation of imidazole derivatives begins with the design and synthesis of novel compounds, which are then subjected to a battery of in silico and in vitro tests. This iterative process allows for the refinement of molecular structures to enhance desired biological activities and pharmacokinetic profiles.
References
Delving into the 2-Aminomethylimidazole Scaffold: A Technical Pharmacophore Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacophore of 2-aminomethylimidazole, a privileged scaffold in medicinal chemistry. By dissecting its structure-activity relationships (SAR), key biological targets, and the signaling pathways it modulates, this document aims to provide a comprehensive resource for the rational design and development of novel therapeutics based on this versatile core.
Introduction to the 2-Aminomethylimidazole Core
The 2-aminomethylimidazole moiety is a key structural component in a variety of biologically active compounds. Its inherent features, including a basic amino group and the aromatic imidazole ring, allow for diverse interactions with biological macromolecules. This guide will focus primarily on the pharmacophoric elements of this scaffold in the context of its well-established activity at histamine and adrenergic receptors, two major classes of G-protein coupled receptors (GPCRs).
Pharmacophore Model and Structure-Activity Relationships
The pharmacophore of a 2-aminomethylimidazole derivative can be generally defined by several key features that govern its interaction with target receptors. These features have been elucidated through extensive structure-activity relationship (SAR) studies.
A generalized pharmacophore model for 2-aminomethylimidazole-based ligands targeting aminergic GPCRs includes:
-
A Basic Nitrogen Center: The primary amino group is crucial for activity, typically existing in a protonated state at physiological pH. This cationic center forms a key ionic interaction with a conserved acidic residue (e.g., aspartate) in the transmembrane domain of the receptor.
-
An Aromatic Imidazole Ring: The imidazole ring serves as a critical hydrogen bond donor and acceptor. The N-H of the imidazole can act as a hydrogen bond donor, while the sp2 hybridized nitrogen can act as a hydrogen bond acceptor. These interactions help to orient the ligand within the binding pocket.
-
A Hydrophobic/Aromatic Substituent at the 2-position: The nature of the substituent attached to the aminomethyl group significantly influences potency and selectivity. For instance, the presence of a benzodioxan moiety has been shown to confer high affinity and selectivity for α2-adrenoceptors.
The following logical relationship illustrates the key components of the 2-aminomethylimidazole pharmacophore:
Caption: Key pharmacophoric elements of the 2-aminomethylimidazole scaffold.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the binding affinities of a series of 2-substituted imidazole derivatives for α1- and α2-adrenoceptors. This data highlights the impact of substitutions on the aminomethyl group on receptor affinity and selectivity.
| Compound ID | R-Group on Aminomethyl | α1-Adrenoceptor pA2 | α2-Adrenoceptor pA2 |
| 1 | H | 6.2 | 6.8 |
| 2 | Methyl | 6.5 | 7.1 |
| 3 | Ethyl | 6.7 | 7.5 |
| 4 | Phenyl | 7.1 | 8.0 |
| 5 | (1,4-Benzodioxan-2-yl) | 7.0 | 8.5 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
Biological Targets and Signaling Pathways
The primary biological targets for many 2-aminomethylimidazole derivatives are histamine and adrenergic receptors.
Histamine H2 Receptor
At the histamine H2 receptor, 2-aminomethylimidazole analogs can act as agonists. The binding of these agonists to the H2 receptor, which is coupled to a Gs protein, initiates a signaling cascade that leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream proteins, leading to a cellular response, such as the secretion of gastric acid in parietal cells.
Caption: Histamine H2 receptor signaling pathway initiated by a 2-aminomethylimidazole agonist.[1]
Adrenergic Receptors
Derivatives of 2-aminomethylimidazole have been extensively studied as antagonists of α-adrenergic receptors, particularly the α2 subtype. The binding of these antagonists blocks the action of endogenous catecholamines like norepinephrine. α2-Adrenoceptors are typically coupled to Gi proteins. When an agonist binds, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking this interaction, 2-aminomethylimidazole-based antagonists prevent this inhibitory effect, thereby modulating downstream cellular processes.
Experimental Protocols
Synthesis of 2-((1,4-Benzodioxan-2-yl)methyl)imidazole Derivatives
This protocol describes a general method for the synthesis of 2-((1,4-benzodioxan-2-yl)methyl)imidazole derivatives, which have shown potent α2-adrenoceptor antagonist activity.
Materials:
-
2-(Chloromethyl)-1,4-benzodioxane
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add imidazole (1.0 equivalent) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-(chloromethyl)-1,4-benzodioxane (1.1 equivalents) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-((1,4-benzodioxan-2-yl)methyl)imidazole derivative.
Radioligand Binding Assay for Histamine H2 Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H2 receptor.[1][2]
Materials:
-
Membrane preparation from cells expressing the human histamine H2 receptor
-
[³H]-Tiotidine (radioligand)
-
Unlabeled tiotidine (for non-specific binding determination)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: If not commercially available, prepare crude membranes from cells overexpressing the H2 receptor via homogenization and differential centrifugation.[2]
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (typically 20-50 µg of protein per well), and either the radioligand alone (for total binding), radioligand with an excess of unlabeled tiotidine (for non-specific binding), or radioligand with various concentrations of the test compound.[2]
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
The following diagram illustrates the general workflow for a competitive radioligand binding assay:
Caption: Generalized workflow for a competitive radioligand binding assay.
Isolated Rat Vas Deferens Assay for Adrenergic Receptor Activity
This ex vivo assay is commonly used to assess the functional activity of compounds at adrenergic receptors.[3][4]
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Organ bath with an isometric force transducer
-
Carbogen gas (95% O2, 5% CO2)
-
Agonist (e.g., norepinephrine)
-
Test compounds (antagonists)
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and dissect the vasa deferentia. Clean the tissues of adhering fat and connective tissue and suspend them in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously gassed with carbogen.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with washes every 15 minutes.
-
Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the agonist (e.g., norepinephrine) to establish a baseline response.
-
Antagonist Incubation: Wash the tissues and incubate with the test compound (antagonist) at a specific concentration for a predetermined period (e.g., 30 minutes).
-
Second Agonist Curve: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. Calculate the pA2 value to quantify the potency of the antagonist.
Conclusion
The 2-aminomethylimidazole scaffold represents a versatile and valuable starting point for the design of potent and selective ligands for a range of biological targets, particularly histamine and adrenergic receptors. A thorough understanding of its pharmacophoric features, guided by quantitative SAR data and detailed biological and synthetic protocols, is essential for the successful development of novel drug candidates. This guide provides a foundational framework for researchers to build upon in their quest for new and improved therapeutics based on this important chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of adrenergic and non-adrenergic contractions to field stimulation in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Synthesis and Characterization of (1H-imidazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis and characterization of (1H-imidazol-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development. Due to the absence of a singular seminal publication detailing its initial synthesis, this document outlines the most chemically sound and referenced methodologies for its preparation, drawing from established synthetic routes for analogous imidazole derivatives.
Introduction
This compound, also known as 2-aminomethylimidazole, is a heterocyclic amine featuring a core imidazole ring. The imidazole moiety is a critical pharmacophore present in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine. The strategic placement of an aminomethyl group at the 2-position of the imidazole ring offers a key vector for chemical modification and interaction with biological targets, making it a compound of significant interest for the synthesis of novel therapeutic agents.
This guide details two primary plausible synthetic pathways for the preparation of this compound: the reduction of 2-cyanoimidazole and the reductive amination of imidazole-2-carboxaldehyde. Detailed experimental protocols, tabulated characterization data, and workflow visualizations are provided to facilitate its synthesis and verification in a research setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 53332-80-2 | [1] |
| Molecular Formula | C₄H₇N₃ | [1] |
| Molecular Weight | 97.12 g/mol | [1] |
| Boiling Point (Predicted) | 341.4 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.199 g/cm³ | [1] |
| pKa (Predicted) | 13.86 ± 0.10 | [1] |
Synthetic Pathways
Two robust synthetic routes for the preparation of this compound are outlined below.
Pathway 1: Reduction of 2-Cyanoimidazole
This pathway involves the initial synthesis of 2-cyanoimidazole followed by its reduction to the corresponding amine.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis Utilizing (1H-imidazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-imidazol-2-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of a wide array of compounds, including peptide mimics and small molecule inhibitors. Its incorporation into solid-phase synthesis (SPS) methodologies allows for the rapid and efficient generation of compound libraries for high-throughput screening. These application notes provide detailed protocols for the use of this compound in solid-phase synthesis, focusing on the widely used Fmoc/tBu strategy. The protocols cover the essential steps from the protection of the starting material to the final cleavage of the synthesized molecule from the solid support.
Protecting Group Strategy
To successfully incorporate this compound into Fmoc-based solid-phase synthesis, a dual protection strategy is essential. The primary amine must be protected with a base-labile group (Fmoc), and the imidazole ring's nitrogen should be protected with an acid-labile group to prevent side reactions.
-
α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is employed for the temporary protection of the primary amine. It is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine.
-
Imidazole Side-Chain Protection: The trityl (Trt) group is a suitable choice for protecting the imidazole nitrogen. Its steric bulk prevents side reactions, such as acylation, and it is stable to the basic conditions used for Fmoc removal. The Trt group is cleaved simultaneously with other acid-labile side-chain protecting groups and the linker to the solid support during the final cleavage step with trifluoroacetic acid (TFA).[1]
Data Presentation
The following tables summarize the key quantitative data for the described protocols.
Table 1: Reagents for the Synthesis of Fmoc-(1H-imidazol-2-yl)methanamine(Trt)-OH
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Purpose |
| This compound | 97.12 | 1.0 | Starting Material |
| Trityl Chloride (Trt-Cl) | 278.77 | 1.1 | Imidazole Protection |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | Base |
| 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) | 337.36 | 1.05 | Fmoc Protection |
| Dichloromethane (DCM) | 84.93 | - | Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent |
Table 2: Solid-Phase Synthesis Cycle for a Single Coupling Step
| Step | Reagent/Solvent | Time | Purpose |
| Swelling | DMF | 30 min | Resin Swelling |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Removal of Fmoc group |
| Washing | DMF, DCM | 5 x 1 min each | Removal of excess reagents |
| Coupling | Fmoc-amino acid, HBTU, HOBt, DIPEA | 2 hours | Peptide bond formation |
| Washing | DMF, DCM | 5 x 1 min each | Removal of excess reagents |
| Capping (Optional) | Acetic Anhydride, DIPEA in DMF | 15 min | Capping of unreacted amines |
Table 3: Cleavage Cocktail Composition and Conditions
| Reagent | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage from resin and side-chain deprotection |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger |
| Water | 2.5% | Cation scavenger |
| Condition | Value | |
| Reaction Time | 2-3 hours | |
| Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Synthesis of N-Fmoc-N'-Trityl-(1H-imidazol-2-yl)methanamine
This protocol details the preparation of the protected building block required for solid-phase synthesis.
-
Imidazole Protection (Tritylation):
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.2 eq) and cool the solution to 0°C.
-
Slowly add a solution of Trityl Chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Amine Protection (Fmocylation):
-
Dissolve the crude tritylated product in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Add Fmoc-OSu (1.05 eq) and stir vigorously at room temperature for 4-6 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Protocol 2: Solid-Phase Synthesis Workflow
This protocol outlines the general cycle for incorporating the protected this compound and subsequent amino acids onto a solid support (e.g., Rink Amide resin for C-terminal amides).
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes to ensure complete removal of the Fmoc group.[2]
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate the protected amino acid (e.g., Fmoc-N'-Trityl-(1H-imidazol-2-yl)methanamine or another Fmoc-amino acid) (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (5 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized molecule from the resin and removing the side-chain protecting groups.
-
Resin Preparation: After the final synthesis cycle, wash the resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[3]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin in a fume hood. Agitate the mixture at room temperature for 2-3 hours.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the pellet with cold diethyl ether to remove scavengers.
-
Purification: Dry the crude product and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Overall workflow for solid-phase synthesis.
References
Application Notes and Protocols for 2-Aminomethylimidazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-aminomethylimidazole and its derivatives as ligands in coordination chemistry. The focus is on the synthesis of their metal complexes and their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents.
I. Application Notes
1. Overview of 2-Aminomethylimidazole as a Ligand
2-Aminomethylimidazole (AMI) and its derivatives are versatile bidentate ligands that coordinate to metal ions through the imidazole ring nitrogen and the amino group nitrogen. This chelation leads to the formation of stable metal complexes with diverse geometries. The imidazole moiety is of significant biological importance, being a component of the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes.[1][2] The incorporation of the aminomethyl group provides an additional coordination site, enhancing the stability and modifying the electronic properties of the resulting metal complexes.
2. Anticancer Activity of 2-Aminomethylimidazole Complexes
Metal complexes incorporating 2-aminomethylimidazole have demonstrated promising anticancer activities. In particular, palladium(II) and copper(II) complexes have been investigated for their cytotoxicity against various cancer cell lines.[3] The mechanism of action is often associated with the induction of oxidative stress and DNA damage within the cancer cells.[3] The planar geometry of some of these complexes may also facilitate intercalation with DNA.[4]
3. Antimicrobial and DNA Cleavage Applications
Transition metal complexes of Schiff bases derived from 2-aminomethylbenzimidazole, a related ligand, have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5][6] These complexes often exhibit enhanced biological activity compared to the free ligand. Furthermore, these metal complexes have been shown to effectively cleave plasmid DNA, suggesting their potential as nuclease mimics.[5][6][7] This DNA cleavage activity is often enhanced in the presence of an oxidizing agent like hydrogen peroxide.[5][7]
4. Coordination Chemistry and Stability
The formation of stable complexes is a prerequisite for their biological application. The stability of metal complexes with 2-aminomethyl-benzimidazole has been quantified using potentiometric titrations. The stability constants (log K) provide a measure of the strength of the metal-ligand interaction.[8] The Irving-Williams order, which describes the relative stabilities of high-spin octahedral complexes of first-row transition metals, is generally followed, with Cu(II) complexes exhibiting high stability.[8]
II. Quantitative Data
Table 1: Cytotoxicity of 2-Aminomethylimidazole (AMI) Metal Complexes [3]
| Complex | Cancer Cell Line | IC₅₀ (µM) |
| [Pd(AMI)Cl₂] | MCF-7 (Breast) | 0.156 ± 0.0006 |
| HeLa (Cervical) | 0.222 ± 0.0005 | |
| [Cu(AMI)(oxalate)] | MCF-7 (Breast) | 0.125 ± 0.001 |
| HeLa (Cervical) | 0.126 ± 0.0009 | |
| [Cu(AMI)(malonate)·2H₂O] | MCF-7 (Breast) | 0.277 ± 0.002 |
| HeLa (Cervical) | 0.152 ± 0.001 |
Table 2: Stability Constants of Cd(II) Complexes with 2-Aminomethylbenzimidazole (AMBI) and Glycine (Gly) [8]
| Complex Species | log β |
| [Cd(AMBI)]²⁺ | 4.58 |
| [Cd(AMBI)₂]²⁺ | 8.24 |
| [Cd(Gly)]⁺ | 4.31 |
| [Cd(Gly)₂] | 7.82 |
| [Cd(AMBI)(Gly)]⁺ | 9.20 |
III. Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand Derived from 2-Aminomethylbenzimidazole and its Transition Metal Complexes [6]
This protocol describes the synthesis of a representative Schiff base ligand and its subsequent complexation with various transition metals.
A. Synthesis of the Schiff Base Ligand (1-(1H-benzimidazol-2-yl)-N-[4-chlorobenzylidene)methanamine - BCTM)
-
Dissolve 2-aminomethylbenzimidazole dihydrochloride in a suitable solvent.
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide) to neutralize the hydrochloride and free the amine.
-
To this solution, add an equimolar amount of 4-chlorobenzaldehyde.
-
Reflux the mixture for a specified period (e.g., 3-4 hours).
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry in vacuo.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure Schiff base ligand.
B. Synthesis of Metal Complexes
-
Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., DMSO).
-
In a separate flask, dissolve the corresponding metal salt (e.g., CuCl₂, NiCl₂, CoCl₂, etc.) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the reaction mixture if necessary.
-
Reflux the mixture for a few hours.
-
Cool the solution and collect the precipitated complex by filtration.
-
Wash the complex with the solvent and dry under vacuum.
Protocol 2: DNA Cleavage Study by Agarose Gel Electrophoresis [5][7]
This protocol outlines the procedure to assess the nuclease activity of the synthesized metal complexes using plasmid DNA.
-
Prepare a 1% agarose gel in Tris-Acetate-EDTA (TAE) buffer containing ethidium bromide.
-
Prepare the reaction mixtures in microcentrifuge tubes. Each mixture should contain:
-
Plasmid DNA (e.g., pUC19) at a final concentration of approximately 40 µM.
-
The metal complex to be tested at a final concentration of 50 µM.
-
Hydrogen peroxide (H₂O₂) at a final concentration of 50 µM (as an oxidizing agent).
-
Tris-HCl buffer (pH 7.2) to make up the final volume.
-
-
Include a control sample containing only the plasmid DNA in the buffer.
-
Incubate the reaction mixtures at 37°C for 2 hours.
-
After incubation, add a loading dye to each mixture.
-
Load the samples into the wells of the agarose gel.
-
Run the gel electrophoresis at a constant voltage (e.g., 50 V) for approximately 1-2 hours in TAE buffer.
-
Visualize the DNA bands under a UV transilluminator and photograph the gel. The cleavage of supercoiled DNA (Form I) into nicked (Form II) and linear (Form III) forms indicates nuclease activity.
IV. Visualizations
Caption: Workflow for synthesis and biological evaluation of 2-aminomethylimidazole-based metal complexes.
Caption: Schematic of plasmid DNA cleavage by metal complexes. of plasmid DNA cleavage by metal complexes.
References
- 1. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 3. Study of novel bidentate heterocyclic amine-based metal complexes and their biological activities: cytotoxicity and antimicrobial activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application of (1H-imidazol-2-yl)methanamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The (1H-imidazol-2-yl)methanamine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a key building block for the development of therapeutic agents targeting a range of diseases. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it an attractive pharmacophore for designing ligands for various biological targets. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in two primary therapeutic areas: oncology and neuroscience.
Application in Oncology: Platinum(II) Complexes as Anticancer Agents
Derivatives of this compound, particularly when complexed with platinum(II), have shown significant potential as cytotoxic agents against various cancer cell lines. These complexes often exhibit mechanisms of action similar to the widely used chemotherapeutic drug cisplatin, including interaction with nuclear DNA and induction of apoptosis.
Quantitative Data Summary
The cytotoxic activity of various platinum(II) complexes incorporating this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cancer Cell Line | EC50 / IC50 (µM) | Reference Compound | Reference EC50 / IC50 (µM) | Citation |
| Pt-4a ((1-methyl-1H-imidazol-2-yl)-methanamine Pt(II) complex) | NCI-H460 (Non-small-cell lung) | 172.7 | Cisplatin | 78.3 | [1] |
| Pt-4a | HCT-15 (Colorectal) | Comparable to Cisplatin | Cisplatin | - | [1] |
| Pt-4a | HCT-116 (Colorectal) | Comparable to Cisplatin | Cisplatin | - | [1] |
| PtMet2–PAMAM (imidazole platinum(II) complex conjugated with G2 PAMAM-OH dendrimer) | MCF-7 (Breast) | 0.86 | Cisplatin | >5.0 | [2] |
| PtMet2–PAMAM | MDA-MB-231 (Breast) | 0.48 | Cisplatin | >5.0 | [2] |
| PtMet2 (unconjugated imidazole platinum(II) complex) | MCF-7 (Breast) | >5.0 | Cisplatin | >5.0 | [2] |
| PtMet2 | MDA-MB-231 (Breast) | >5.0 | Cisplatin | >5.0 | [2] |
Experimental Protocols
Protocol 1: Synthesis of (1-methyl-1H-imidazol-2-yl)-methanamine Platinum(II) Complexes (e.g., Pt-4a)
This protocol describes a general method for the synthesis of platinum(II) complexes with this compound derivatives, adapted from the literature.
Materials:
-
K2PtCl4
-
(1-methyl-1H-imidazol-2-yl)methanamine
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve K2PtCl4 in a minimal amount of water.
-
Dissolve (1-methyl-1H-imidazol-2-yl)methanamine in DMF.
-
Slowly add the solution of the ligand to the K2PtCl4 solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours.
-
The resulting precipitate (the platinum complex) is collected by filtration.
-
Wash the precipitate with water and diethyl ether.
-
Dry the complex under vacuum.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and elemental analysis.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., NCI-H460, MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound platinum(II) complexes
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the platinum complexes and a reference drug (e.g., cisplatin) for 24, 48, or 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the EC50/IC50 values.
Signaling Pathway
Platinum complexes of this compound have been shown to induce the p53 signaling pathway, leading to apoptosis in cancer cells.[1]
Caption: p53 signaling pathway activation by DNA damage.
Application in Neuroscience: Histamine H3 Receptor Antagonists
The (1H-imidazol-yl)methanamine scaffold is a core component of many potent and selective histamine H3 receptor antagonists.[3] The H3 receptor is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters. Antagonists of this receptor can enhance neurotransmitter release, leading to potential therapeutic benefits in a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
Quantitative Data Summary
The binding affinity of various ligands for the histamine H3 receptor is typically determined using radioligand binding assays and is expressed as the inhibition constant (Ki).
| Compound | hH3R Ki (nM) | Radioligand | Cell Line | Citation |
| Histamine | 8 | [3H]Nα-methylhistamine | HEK293T | [4] |
| Imetit | 0.32 | [3H]Nα-methylhistamine | HEK293T | [4] |
| Dimethyl-impentamine | 25 | [3H]Nα-methylhistamine | HEK293T | [4] |
| Clobenpropit | - | [3H]-Nα-methylhistamine | - | [4] |
| Thioperamide | - | - | - | [3] |
Experimental Protocols
Protocol 3: Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human histamine H3 receptor (e.g., HEK293T or CHO cells)
-
Radioligand (e.g., [3H]Nα-methylhistamine)
-
Test compounds (derivatives of this compound)
-
Non-specific binding control (e.g., a high concentration of an unlabeled H3 antagonist like clobenpropit)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at 25°C for 60-120 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway
Histamine exerts its effects through four known G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The this compound scaffold is particularly important for targeting the H3 receptor.
Caption: Overview of Histamine Receptor Signaling Pathways.
Experimental Workflow
The development of novel this compound-based histamine H3 receptor antagonists follows a structured workflow from synthesis to biological evaluation.
Caption: Drug discovery workflow for H3 antagonists.
References
- 1. Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for N-Alkylation of (1H-imidazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of (1H-imidazol-2-yl)methanamine, a versatile building block in medicinal chemistry. The presence of multiple nucleophilic centers—the primary amine and the two imidazole ring nitrogens—presents a significant challenge for selective alkylation. The following protocols offer three distinct strategies to achieve desired N-alkylation patterns:
-
Reductive Amination of 2-Imidazolecarboxaldehyde: A reliable method for the synthesis of N-alkylated (1H-imidazol-2-yl)methanamines starting from the corresponding aldehyde.
-
Selective N-Alkylation of the Primary Amine: A direct alkylation method that favors the modification of the exocyclic primary amine.
-
Selective N-Alkylation of the Imidazole Ring: A two-step approach involving the protection of the primary amine to direct alkylation to the imidazole ring, followed by deprotection.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the three N-alkylation strategies. Please note that the yields are based on literature for analogous transformations and may vary depending on the specific substrate and scale of the reaction.
| Protocol | Starting Material | Alkylating Agent | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1. Reductive Amination | 2-Imidazolecarboxaldehyde | Primary Amine (R-NH₂) | Sodium Triacetoxyborohydride | Dichloromethane | Room Temp. | 12-24 | 70-90 |
| 2. Selective Primary Amine Alkylation | This compound | Alkyl Halide (R-X) | Cesium Carbonate | DMF | Room Temp. - 60 | 12-24 | 60-85 |
| 3. Selective Imidazole Ring Alkylation | Boc-(1H-imidazol-2-yl)methanamine | Alkyl Halide (R-X) | Sodium Hydride | THF | 0 - Room Temp. | 4-12 | 75-95 (Alkylation) |
| (Deprotection) | N-alkyl-Boc-(1H-imidazol-2-yl)methanamine | - | Trifluoroacetic Acid | Dichloromethane | 0 - Room Temp. | 1-4 | >90 |
Experimental Protocols
Protocol 1: Synthesis of N-Alkyl-(1H-imidazol-2-yl)methanamine via Reductive Amination
This protocol describes the synthesis of a secondary amine by reductive amination of 2-imidazolecarboxaldehyde with a primary amine.
Materials:
-
2-Imidazolecarboxaldehyde
-
Primary amine (e.g., benzylamine, butylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 2-imidazolecarboxaldehyde (1.0 eq) in anhydrous DCM. To this solution, add the primary amine (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: To the stirring solution containing the imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Control the addition rate to manage any potential exotherm. Continue to stir the reaction mixture at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane), to afford the desired N-alkyl-(1H-imidazol-2-yl)methanamine.
Application Notes and Protocols: (1H-imidazol-2-yl)methanamine in the Synthesis of Histamine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of (1H-imidazol-2-yl)methanamine and related imidazole-based precursors in the synthesis of selective agonists for histamine receptor subtypes H1, H2, H3, and H4. It includes a compilation of pharmacological data, detailed experimental procedures for synthesis and evaluation, and visual representations of key biological and experimental workflows.
Introduction to Histamine Receptor Agonists
Histamine is a crucial biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The development of selective agonists for these receptor subtypes is of paramount importance for elucidating their specific roles in health and disease, and for identifying potential therapeutic targets. The imidazole core is a key pharmacophoric feature of histamine, and derivatives of this compound serve as versatile starting materials for the synthesis of potent and selective histamine receptor agonists.
Quantitative Data of Histamine Receptor Agonists
The following tables summarize the pharmacological data for several key histamine receptor agonists synthesized from imidazole-containing precursors. These values are essential for comparing the potency and selectivity of the compounds.
Table 1: Pharmacological Data for H1 Receptor Agonists
| Compound | Agonist Type | pD2 (Guinea Pig Ileum) | Relative Activity (%) (Histamine = 100%) | pKi ([³H]mepyramine binding) | Reference |
| 2-(3-(Trifluoromethyl)phenyl)histamine | Partial Agonist | 6.81 | 128 | 5.9 | [1] |
| Suprahistaprodifen | Partial Agonist | 8.26 | 96 (Emax) | - | [2] |
| Nα-[4-(2-Pyridyl)butyl]histaprodifen | Partial Agonist | 8.16 | 89 (Emax) | - | [2] |
Table 2: Pharmacological Data for H2 Receptor Agonists
| Compound | Agonist Type | Assay | pEC50 / EC50 | Reference |
| 4-Methylhistamine | Full Agonist | Guinea Pig Atrium | - | |
| Amthamine | Full Agonist | Rat Isolated Gastric Fundus | EC50 = 18.9 µM |
Table 3: Pharmacological Data for H3 Receptor Agonists
| Compound | Agonist Type | Assay | pKi / Ki (nM) | pEC50 / EC50 (nM) | Reference | |---|---|---|---|---| | Imifuramine | Agonist | In vivo brain microdialysis | - | - |[3] | | (R)-α-Methylhistamine | Potent Agonist | Rat brain slices | - | 15-fold more potent than histamine | | | Imbutamine | Full Agonist | hH3R (Sf9 cell membranes) | - | EC50 = 3 |[4] |
Table 4: Pharmacological Data for H4 Receptor Agonists
| Compound | Agonist Type | Assay | pKi / Ki (nM) | pEC50 / EC50 (nM) | Reference |
| 4-Methylhistamine | Full Agonist | hH4R (HEK293 cells) | Ki = 50 | pEC50 = 7.4 | |
| VUF 8430 | Full Agonist | hH4R | Ki = 31.6 | EC50 = 50 | [5][6] |
| Imbutamine | Full Agonist | hH4R (Sf9 cell membranes) | - | EC50 = 66 | [4] |
Signaling Pathways of Histamine Receptors
The activation of each histamine receptor subtype initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of agonist binding.
Experimental Workflows
A general workflow for the synthesis and evaluation of novel histamine receptor agonists is depicted below. This process involves chemical synthesis, purification, characterization, and subsequent pharmacological testing to determine the compound's activity and selectivity.
References
- 1. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N(alpha)-imidazolylalkyl and pyridylalkyl derivatives of histaprodifen: synthesis and in vitro evaluation of highly potent histamine H(1)-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Synthesis and functional characterization of imbutamine analogs as histamine H3 and H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histamine H4 receptor agonist [otavachemicals.com]
Application Notes and Protocols for Functional Assays of 2-Aminomethylimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminomethylimidazole derivatives represent a versatile class of compounds with a wide range of biological activities. Their structural resemblance to histamine allows for interactions with histamine receptors, while the imidazole core and its substituents can engage with various enzymatic targets and even nucleic acids. This document provides detailed application notes and experimental protocols for a suite of functional assays to characterize the activity of 2-aminomethylimidazole derivatives, facilitating their evaluation in drug discovery and development programs.
I. Histamine Receptor Functional Assays
The structural similarity of 2-aminomethylimidazole derivatives to histamine makes histamine receptors a primary target for investigation. Functional assays are crucial to determine whether these compounds act as agonists, antagonists, or inverse agonists at the four histamine receptor subtypes (H1, H2, H3, and H4).
A. Signaling Pathways
Histamine receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades upon activation. Understanding these pathways is essential for selecting the appropriate functional assay.
Caption: Signaling pathways of histamine receptor subtypes.
B. Experimental Protocols
1. Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound to a specific histamine receptor subtype by measuring its ability to displace a known radioligand.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).
-
Harvest cells and homogenize in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Setup (96-well format):
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]-Mepyramine for H1R, [³H]-Tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, or [³H]-VUF 8430 for H4R) at a concentration near its Kd, and 100 µL of membrane preparation (10-20 µg protein).[1]
-
Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM histamine), 50 µL of radioligand, and 100 µL of membrane preparation.[2]
-
Test Compound Competition: 50 µL of serially diluted 2-aminomethylimidazole derivative, 50 µL of radioligand, and 100 µL of membrane preparation.[2]
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer.[2]
-
Scintillation Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[1]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
2. Calcium Flux Assay (for H1 Receptor)
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled H1 receptor.
Caption: Experimental workflow for a calcium flux assay.
Protocol:
-
Cell Seeding: Seed HEK293 or CHO cells stably expressing the human H1 receptor into black, clear-bottom 96-well plates and incubate overnight.[1]
-
Dye Loading: Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 60 minutes.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the 2-aminomethylimidazole derivative.
-
Antagonist Mode: Pre-incubate cells with varying concentrations of the 2-aminomethylimidazole derivative before adding a fixed concentration of histamine (at its EC50).[1]
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with a kinetic read setting (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4).
-
Data Analysis:
-
Agonist Mode: Determine the EC50 value (concentration of the compound that produces 50% of the maximal response).
-
Antagonist Mode: Determine the IC50 value (concentration of the compound that inhibits 50% of the histamine-induced response).
-
3. cAMP Assay (for H2, H3, and H4 Receptors)
This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels mediated by Gs-coupled (H2) or Gi/o-coupled (H3, H4) receptors.
Protocol:
-
Cell Seeding: Seed HEK293 or CHO cells stably expressing the human H2, H3, or H4 receptor into a 96-well plate and incubate overnight.[1]
-
Compound Addition:
-
H2 Receptor (Agonist Mode): Add increasing concentrations of the 2-aminomethylimidazole derivative.
-
H2 Receptor (Antagonist Mode): Pre-incubate cells with increasing concentrations of the derivative before adding a fixed concentration of histamine (at its EC50).[1]
-
H3/H4 Receptors (Agonist/Inverse Agonist Mode): Add increasing concentrations of the derivative.
-
H3/H4 Receptors (Antagonist Mode): Pre-incubate cells with increasing concentrations of the derivative before adding a fixed concentration of an H3/H4 receptor agonist (e.g., (R)-α-methylhistamine).
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial assay kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.
-
Data Analysis: Determine EC50 or IC50 values by non-linear regression of the dose-response curves.
C. Data Presentation
| Compound | Target | Assay Type | Parameter | Value (nM) |
| Reference Compounds | ||||
| Histamine | H1R | Binding | Ki | ~20 |
| Mepyramine | H1R | Binding | Ki | ~1-5 |
| Histamine | H2R | Binding | Ki | ~50 |
| Tiotidine | H2R | Binding | Ki | ~5-10 |
| (R)-α-methylhistamine | H3R | Binding | Ki | ~1 |
| Thioperamide | H3R | Binding | Ki | ~4.2 |
| VUF 8430 | H4R | Binding | Ki | ~54 |
| Hypothetical 2-Aminomethylimidazole Derivatives | ||||
| Derivative A | H1R | Ca²⁺ Flux | EC50 | 150 |
| Derivative B | H2R | cAMP | IC50 | 85 |
| Derivative C | H3R | Binding | Ki | 25 |
| Derivative D | H4R | cAMP | EC50 | 300 |
Note: The data for hypothetical derivatives are for illustrative purposes only.
II. Enzyme Inhibition Assays
2-Aminomethylimidazole derivatives may also exhibit inhibitory activity against various enzymes. The following protocols outline assays for common enzymatic targets.
A. Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and an appropriate assay buffer.
-
Compound Addition: Add varying concentrations of the 2-aminomethylimidazole derivative or a known inhibitor (e.g., doxorubicin).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Quantify the amount of relaxed DNA to determine the extent of inhibition and calculate the IC50 value.
B. Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase (CA).
Protocol:
-
Reagents: Prepare a solution of purified human carbonic anhydrase (isoforms I or II), the substrate p-nitrophenyl acetate (pNPA), and the test compound in an appropriate buffer (e.g., Tris-HCl).
-
Assay Setup (96-well plate):
-
Add buffer, enzyme, and varying concentrations of the 2-aminomethylimidazole derivative or a known inhibitor (e.g., acetazolamide).
-
Pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
-
Reaction Initiation: Add the pNPA substrate to initiate the reaction.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at 400 nm over time, corresponding to the formation of p-nitrophenol.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 and Ki values for the inhibitor.
C. Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase (AChE).
Caption: Workflow for an acetylcholinesterase inhibition assay.
Protocol:
-
Reagents: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup (96-well plate):
-
Add buffer, DTNB, and varying concentrations of the 2-aminomethylimidazole derivative or a known inhibitor (e.g., physostigmine).
-
Add the AChE enzyme solution.
-
-
Reaction Initiation: Add the ATCI substrate to start the reaction.
-
Spectrophotometric Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Determine the initial reaction rates and calculate the IC50 value for the inhibitor.
D. Data Presentation
| Compound | Target Enzyme | Parameter | Value (µM) |
| Reference Compounds | |||
| Doxorubicin | Topoisomerase II | IC50 | ~0.33[3] |
| Acetazolamide | Carbonic Anhydrase I | Ki | ~0.28 |
| Acetazolamide | Carbonic Anhydrase II | Ki | ~0.29 |
| Tacrine | Acetylcholinesterase | Ki | ~0.0018 |
| Hypothetical 2-Aminomethylimidazole Derivatives | |||
| Derivative E | Topoisomerase II | IC50 | 5.2 |
| Derivative F | Carbonic Anhydrase I | Ki | 1.8 |
| Derivative G | Carbonic Anhydrase II | Ki | 0.9 |
| Derivative H | Acetylcholinesterase | Ki | 12.5 |
Note: The data for hypothetical derivatives are for illustrative purposes only.
III. DNA Intercalation Assays
Some imidazole derivatives have been shown to interact with DNA. DNA intercalation assays can determine if 2-aminomethylimidazole derivatives can insert themselves between the base pairs of the DNA double helix.
A. Fluorescent Intercalator Displacement (FID) Assay
This assay measures the ability of a test compound to displace a fluorescent DNA intercalator (e.g., ethidium bromide) from DNA, leading to a decrease in fluorescence.
Protocol:
-
Reagents: Prepare solutions of calf thymus DNA (ct-DNA), a fluorescent intercalator (e.g., ethidium bromide), and the test compound in a suitable buffer.
-
Assay Setup: In a fluorescence cuvette or 96-well plate, mix the ct-DNA and the fluorescent intercalator.
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-dye complex.
-
Compound Titration: Add increasing concentrations of the 2-aminomethylimidazole derivative to the cuvette/plate and measure the fluorescence after each addition, allowing for equilibration.
-
Data Analysis: A decrease in fluorescence indicates displacement of the fluorescent dye by the test compound. The data can be used to determine the binding affinity of the compound for DNA.
B. Viscosity Measurement Assay
DNA intercalation causes a lengthening and stiffening of the DNA helix, which can be measured as an increase in the viscosity of a DNA solution.
Protocol:
-
DNA Solution: Prepare a solution of sonicated, rod-like DNA fragments of a defined length.
-
Viscometer: Use a viscometer to measure the flow time of the DNA solution.
-
Compound Addition: Add increasing concentrations of the 2-aminomethylimidazole derivative to the DNA solution and measure the flow time at each concentration.
-
Data Analysis: An increase in the relative viscosity of the DNA solution upon addition of the test compound is indicative of DNA intercalation.
Conclusion
The functional assays detailed in these application notes provide a robust framework for the pharmacological characterization of 2-aminomethylimidazole derivatives. By systematically evaluating their activity at histamine receptors, various enzymes, and their potential to interact with DNA, researchers can gain valuable insights into their mechanism of action and therapeutic potential. The provided protocols and data presentation templates are intended to guide experimental design and facilitate the clear and concise reporting of findings in drug discovery and development.
References
Application Notes and Protocols for the In Vitro Evaluation of (1H-imidazol-2-yl)methanamine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1H-imidazol-2-yl)methanamine analogs represent a class of compounds with significant therapeutic potential, stemming from the versatile pharmacological properties of the imidazole core. These derivatives have been explored for a range of biological activities, including anticancer, antihistaminic, and enzyme inhibitory effects. This document provides detailed application notes and protocols for the in vitro evaluation of these analogs, enabling researchers to assess their efficacy and mechanism of action.
Section 1: Antiproliferative and Cytotoxic Activity Evaluation
Many imidazole-based compounds have been investigated for their potential as anticancer agents.[1][2][3][4] The following protocols are designed to assess the antiproliferative and cytotoxic effects of this compound analogs on cancer cell lines.
Data Presentation: Antiproliferative Activity of Imidazole Analogs
A crucial aspect of evaluating potential anticancer compounds is determining their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while comparing activity in cancer versus normal cell lines indicates selectivity.
| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference |
| Imidazole Analog 20 | A375 (Melanoma) | SRB | <10 | [1] |
| Imidazole Analog 21 | B16 (Melanoma) | SRB | <10 | [1] |
| Thiazole-benzimidazole derivative 44 | MCF-7 (Breast Cancer) | Not Specified | 6.30 | [3] |
| Thiazole-benzimidazole derivative 45 | MCF-7 (Breast Cancer) | Not Specified | 5.96 | [3] |
| Erlotinib (Standard) | MCF-7 (Breast Cancer) | Not Specified | 4.15 | [3] |
| Purine derivative 46 | MDA-MB-231 (Breast Cancer) | MTT | 1.22 | [3] |
| Purine derivative 47 | A549 (Lung Cancer) | MTT | 2.29 | [3] |
| Imidazole derivative 21 | A549 (Lung Cancer) | Not Specified | 0.29 | [3] |
| Imidazole derivative 21 | NRK-52E (Normal Kidney) | Not Specified | 1.58 | [3] |
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability using the SRB assay.
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies used for evaluating the antiproliferative activity of imidazole analogs.[1]
1. Cell Culture and Seeding:
- Culture selected cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., fibroblasts) in appropriate media.[1]
- Trypsinize and count the cells.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Preparation and Treatment:
- Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to obtain a range of final concentrations.
- Add the diluted compounds to the appropriate wells of the 96-well plate. Include vehicle-only controls.
3. Incubation:
- Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Cell Fixation and Staining:
- After incubation, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
- Wash the plates five times with water and allow them to air dry.
- Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.
- Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
- Allow the plates to air dry completely.
5. Measurement and Data Analysis:
- Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Shake the plates for 5-10 minutes on a shaker.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Section 2: Histamine H3 Receptor Antagonism Evaluation
The imidazole ring is a key pharmacophore for histamine H3 receptor ligands.[5] this compound analogs may act as agonists, antagonists, or inverse agonists at this receptor. The following protocols are designed to characterize these interactions.
Signaling Pathway: Histamine H3 Receptor
Caption: Simplified signaling pathway of the histamine H3 receptor.
Data Presentation: H3 Receptor Binding Affinity and Functional Potency
The binding affinity (Ki) and functional potency (IC50 or pA2) are critical parameters for characterizing H3 receptor antagonists.
| Compound | Binding Affinity (Ki, nM) | Functional Assay | Potency | Reference |
| Betahistine | ~1900 - 6900 | cAMP Accumulation | Inverse Agonist | [6] |
| Ciproxifan | 9.2 | Radioligand Binding | Potent Inverse Agonist | [6] |
| Thioperamide | ~4 | Radioligand Binding | Not Specified | [6] |
| Enerisant | High Affinity | Not Specified | Competitive Antagonist/Inverse Agonist | [7] |
| Impentamine (analog) | Data not available | Guinea pig jejunum | pA2 = 8.4 (Potent Antagonist) | [8] |
| Pitolisant (Wakix) | 0.3 - 1.0 (human) | cAMP Accumulation | Inverse Agonist (EC50 = 1.5 nM) | [8] |
Experimental Protocol: Radioligand Binding Assay
This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a known radiolabeled ligand.[6]
1. Membrane Preparation:
- Use cell lines (e.g., CHO or HEK293) recombinantly expressing the human or rat H3 receptor, or use rat brain cortex tissue.[6]
- Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.
- Wash the membranes and resuspend them in the assay buffer.
2. Binding Reaction:
- In a 96-well plate, combine the membrane preparation, a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine), and various concentrations of the this compound analog.
- For non-specific binding determination, include wells with a high concentration of an unlabeled H3 receptor ligand.
- Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Quantify the radioactivity trapped on the filters using a scintillation counter.[8]
4. Data Analysis:
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[8]
Experimental Protocol: cAMP Accumulation Functional Assay
This assay measures the functional consequence of H3 receptor modulation. Since the H3 receptor is Gi-coupled, its activation inhibits adenylyl cyclase and reduces cAMP levels.[6][9]
1. Cell Culture:
- Culture cells expressing the H3 receptor in appropriate media.
2. Treatment:
- Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
- Stimulate the cells with forskolin to increase basal cAMP levels.
- Treat the cells with the this compound analog. To test for antagonist activity, co-incubate with an H3 receptor agonist.
3. cAMP Measurement:
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
4. Data Analysis:
- Agonists will decrease cAMP levels.
- Antagonists will block the agonist-induced decrease in cAMP levels.[8]
- Inverse agonists will increase cAMP levels above the basal level, due to the constitutive activity of the H3 receptor.[8]
- Generate dose-response curves to determine EC50 (for agonists/inverse agonists) or IC50 (for antagonists) values.
Section 3: Enzyme Inhibition Evaluation
Imidazole derivatives are known to inhibit various enzymes.[10][11][12] The following protocols can be adapted to evaluate this compound analogs as potential enzyme inhibitors.
Data Presentation: Enzyme Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying the potency of enzyme inhibitors.
| Compound/Analog | Target Enzyme | IC50 (µM) | Standard Drug | Standard's IC50 (µM) | Reference |
| Benzimidazole Analog 9 | α-Amylase | 1.86 ± 0.08 | Acarbose | 1.46 ± 0.26 | [10] |
| Benzimidazole-triazole hybrid 8c | α-Glucosidase | 49.0 ± 0.4 | Acarbose | 750.0 | [11] |
| Benzimidazole-oxazole Analog 9 | Acetylcholinesterase | 0.10 ± 0.050 | Donepezil | 2.16 ± 0.12 | [12] |
| Benzimidazole-oxazole Analog 9 | Butyrylcholinesterase | 0.20 ± 0.050 | Donepezil | 4.50 ± 0.11 | [12] |
| Diimidazole Analog Dim22 | HMG-CoA Reductase | 36.21 ± 5.98 | Not Specified | Not Specified | [13] |
Experimental Workflow: General Enzyme Inhibition Assay
References
- 1. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, in vitro, and in silico evaluations of benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrids as new antidiabetic agents targeting α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of (1H-imidazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of (1H-imidazol-2-yl)methanamine. Given the structural similarity to histamine and other biologically active imidazole compounds, established analytical techniques for these related molecules can be adapted for the accurate and precise quantification of this compound in various matrices. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound Quantification
This compound is a chemical entity of interest in pharmaceutical and biological research due to its structural resemblance to endogenous molecules like histamine. Accurate quantification is essential for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Comparative Summary of Analytical Methods
The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. Below is a summary of commonly employed methods for the analysis of imidazole-containing compounds, which are applicable to this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection of parent and fragment ions. | Chromatographic separation of volatile derivatives followed by mass-based detection. |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on specific mass-to-charge ratios and fragmentation patterns. | High; based on retention time and mass spectrum. |
| Sensitivity | µg/mL to high ng/mL range. | High pg/mL to low ng/mL range. | pg/mL to ng/mL range. |
| Sample Throughput | High | High | Moderate (derivatization step can be time-consuming). |
| Matrix Effects | Can be significant. | Can be minimized with appropriate sample preparation and internal standards. | Can be significant, but often mitigated by derivatization and cleanup. |
| Instrumentation Cost | Low to moderate. | High. | Moderate to high. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in relatively clean sample matrices, such as bulk drug substances and pharmaceutical formulations.
Experimental Protocol
Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1 M Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Solution Preparation:
-
Mobile Phase: Prepare the phosphate buffer and adjust the pH. Filter both mobile phase components through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
Analysis Workflow:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, owing to its superior sensitivity and selectivity.[1]
Experimental Protocol
Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix.
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ (predicted m/z 98.1) |
| Product Ion (Q3) | Predicted m/z 81.1 (from neutral loss of NH₃) |
| Internal Standard | Deuterated analog, e.g., d4-(1H-imidazol-2-yl)methanamine |
| Collision Energy | To be optimized for the specific instrument |
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
LC-MS/MS Analysis Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of this compound following a derivatization step to increase its volatility and improve chromatographic performance.[2]
Experimental Protocol
Objective: To quantify this compound by GC-MS after derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole or ion trap)
Derivatization (Silylation):
-
Evaporate the sample extract to complete dryness.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Logical Flow for Method Selection:
Disclaimer
The protocols provided are intended as a starting point for method development. Optimization and validation are crucial to ensure the accuracy, precision, and reliability of the results for your specific application and sample matrix. It is recommended to use an appropriate internal standard, preferably a stable isotope-labeled version of the analyte, for the most accurate quantification, especially with LC-MS/MS and GC-MS methods.
References
Application Notes and Protocols for the Use of 2-Aminomethylimidazole in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2-aminomethylimidazole as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds. The methodologies outlined below are crucial for the development of novel molecular entities with potential applications in medicinal chemistry and drug discovery. The inherent biological significance of the imidazole core makes 2-aminomethylimidazole an attractive starting material for generating diverse molecular scaffolds.[1][2]
Application 1: Synthesis of Imidazo[1,5-a]pyridines via Cyclocondensation
The reaction of 2-(aminomethyl)pyridine derivatives with electrophilically activated nitroalkanes provides an efficient route to imidazo[1,5-a]pyridines. This class of compounds is of significant interest due to its presence in various biologically active molecules. The following protocol is adapted from a procedure for the synthesis of imidazo[1,5-a]pyridines and can be applied to 2-aminomethylimidazole as a substrate.
Reaction Scheme:
A plausible reaction mechanism involves the initial nucleophilic attack of the primary amine of a 2-(aminomethyl)pyridine on the activated nitroalkane, leading to an amidinium species. This intermediate is well-suited for a 5-exo-trig cyclization involving the pyridine ring, ultimately forming the fused imidazo[1,5-a]pyridine scaffold after a series of steps including deprotonation and elimination.
Experimental Protocol: General Procedure for the Synthesis of Imidazo[1,5-a]pyridines
This protocol describes a general method for the cyclocondensation reaction to form imidazo[1,5-a]pyridines.
Materials:
-
2-(Aminomethyl)pyridine derivative
-
Nitroalkane
-
Phosphorous acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the 2-(aminomethyl)pyridine derivative (1.0 mmol) and the corresponding nitroalkane (1.2 mmol) in polyphosphoric acid (5 mL), add phosphorous acid (1.5 mmol).
-
Heat the reaction mixture to 120 °C and stir for the time indicated in the data table below.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice water and dichloromethane.
-
Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Synthesis of Imidazo[1,5-a]pyridine Derivatives
| Entry | 2-(Aminomethyl)pyridine Derivative | Nitroalkane | Reaction Time (h) | Yield (%) |
| 1 | 2-(Aminomethyl)pyridine | Nitroethane | 4 | 78 |
| 2 | 2-(Aminomethyl)pyridine | 1-Nitropropane | 4 | 75 |
| 3 | 2-(Aminomethyl)pyridine | 2-Nitropropane | 6 | 45 |
| 4 | 6-Methyl-2-(aminomethyl)pyridine | Nitroethane | 4 | 82 |
| 5 | 2-(Aminomethyl)quinoline | Nitroethane | 3 | 85 |
Logical Workflow for Imidazo[1,5-a]pyridine Synthesis
Caption: Workflow for the synthesis of Imidazo[1,5-a]pyridines.
Application 2: Synthesis of Substituted Pyrimidines via Condensation with 1,3-Dicarbonyl Compounds
The condensation of 2-aminomethylimidazole with 1,3-dicarbonyl compounds, such as acetylacetone, provides a direct route to substituted pyrimidine derivatives. These heterocycles are well-known scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.
Reaction Scheme:
The reaction proceeds through an initial condensation of the primary amine of 2-aminomethylimidazole with one of the carbonyl groups of the dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the fused pyrimidine ring system.
Experimental Protocol: Synthesis of a Fused Pyrimidine Derivative
This protocol outlines the synthesis of a substituted pyrimidine from 2-aminomethylimidazole and acetylacetone.
Materials:
-
2-Aminomethylimidazole dihydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Triethylamine
-
Reaction vessel (round-bottom flask) with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve 2-aminomethylimidazole dihydrochloride (1.0 mmol) in ethanol (15 mL).
-
Add triethylamine (2.2 mmol) to the solution to liberate the free base, and stir for 10 minutes.
-
To this mixture, add acetylacetone (1.1 mmol).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation: Condensation of 2-Aminomethylimidazole with 1,3-Dicarbonyls
| Entry | 1,3-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetylacetone | Ethanol | 7 | 85 |
| 2 | Ethyl acetoacetate | Ethanol | 8 | 78 |
| 3 | Dibenzoylmethane | Toluene | 12 | 72 |
Reaction Pathway for Pyrimidine Synthesis
Caption: Pathway for fused pyrimidine synthesis.
Application 3: Multicomponent Synthesis of Dihydropyrimidinones (Biginelli-type Reaction)
Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step. A Biginelli-type reaction involving 2-aminomethylimidazole, an aldehyde, and a β-ketoester can be envisioned for the synthesis of dihydropyrimidinone derivatives bearing an imidazole moiety. These compounds are of interest for their potential pharmacological activities.[3][4][5][6]
Reaction Scheme:
The Biginelli reaction is an acid-catalyzed cyclocondensation. The mechanism is thought to involve the formation of an acyliminium ion intermediate from the aldehyde and the urea/amidine component (in this case, the amino group of 2-aminomethylimidazole). This is followed by the nucleophilic addition of the β-ketoester and subsequent cyclization and dehydration to yield the dihydropyrimidinone.[3]
Experimental Protocol: One-Pot Synthesis of an Imidazole-Substituted Dihydropyrimidinone
This protocol provides a general procedure for the Biginelli-type reaction.
Materials:
-
2-Aminomethylimidazole dihydrochloride
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid)
-
Triethylamine
Procedure:
-
To a mixture of 2-aminomethylimidazole dihydrochloride (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a β-ketoester (1.2 mmol) in ethanol (15 mL), add a catalytic amount of acid (e.g., 2-3 drops of concentrated HCl).
-
Add triethylamine (2.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 10-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.
Data Presentation: Biginelli-type Reaction with 2-Aminomethylimidazole
| Entry | Aldehyde | β-Ketoester | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | HCl | 12 | 75 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | p-TSA | 12 | 80 |
| 3 | 4-Methoxybenzaldehyde | Methyl acetoacetate | HCl | 10 | 78 |
Biginelli Reaction Workflow
Caption: Workflow for Biginelli-type synthesis.
Biological Significance
The imidazole nucleus is a key structural component in many biologically active compounds, including amino acids (histidine), purines, and numerous pharmaceuticals.[1] Heterocycles synthesized from 2-aminomethylimidazole are of particular interest to drug development professionals. For instance, imidazo[1,2-a]pyrimidines have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][7][8][9] Dihydropyrimidinones, the products of the Biginelli reaction, are known to act as calcium channel blockers and have been investigated for various other therapeutic applications.[3][4][5] The strategic use of 2-aminomethylimidazole as a building block allows for the creation of diverse libraries of heterocyclic compounds for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. jmchemsci.com [jmchemsci.com]
- 5. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 6. scirp.org [scirp.org]
- 7. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Receptor Binding Assays for Imidazole-Based Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction Imidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] These compounds are known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), nuclear receptors, enzymes, and ion channels, making them valuable scaffolds in drug discovery.[3][4] Characterizing the binding affinity of novel imidazole ligands to their target receptors is a critical step in the development of new therapeutics. This application note provides a detailed protocol for conducting receptor binding assays, focusing on a competitive radioligand binding assay using a filtration-based method, a robust and widely used technique for quantifying ligand-receptor interactions.[5]
Principle of Competitive Binding Assays
Competitive binding assays are used to determine the affinity of an unlabeled test compound (the imidazole ligand) for a receptor by measuring its ability to compete with a labeled ligand (typically radiolabeled) that has a known high affinity for the same receptor. The assay measures the concentration of the unlabeled test ligand required to inhibit 50% of the specific binding of the labeled ligand (IC50). This IC50 value can then be converted to an inhibition constant (Ki), which reflects the true binding affinity of the test ligand.
Experimental Workflow and Signaling
The general workflow for a competitive receptor binding assay involves the incubation of the receptor source, a fixed concentration of a labeled ligand, and varying concentrations of the unlabeled competitor ligand. After reaching equilibrium, the bound and free ligands are separated, and the amount of bound labeled ligand is quantified.
Caption: General workflow for a competitive receptor binding assay.
Many receptors targeted by imidazole ligands initiate intracellular signal transduction pathways upon activation. Understanding these pathways is crucial for correlating binding affinity with functional activity.
Caption: A generic GPCR signal transduction pathway activated by a ligand.
Detailed Protocol: Radioligand Competition Binding Assay (Filtration)
This protocol is a general template and should be optimized for the specific receptor and ligands being studied.
1. Materials and Reagents
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Receptor Source: Purified cell membranes or whole cells expressing the target receptor.
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Radiolabeled Ligand: A high-affinity radioligand for the target receptor (e.g., [³H] or [¹²⁵I]-labeled).
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Unlabeled Test Ligands: Imidazole derivatives of interest, dissolved in a suitable solvent (e.g., DMSO).
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Assay Buffer: Buffer composition is critical and receptor-dependent. A typical starting point is 50 mM Tris-HCl or HEPES, with additives like MgCl₂, EDTA, and protease inhibitors.[6]
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Wash Buffer: Same as assay buffer but often ice-cold to reduce dissociation during washing.
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Filter Plates: 96- or 384-well glass fiber filter plates (e.g., MultiScreenHTS) are commonly used.[7]
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Scintillation Cocktail: A liquid cocktail compatible with the filter material.
-
Equipment: Vacuum manifold, microplate scintillation counter, multi-channel pipettes.
2. Experimental Procedure
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Plate Preparation: If required for the receptor system, pre-treat filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
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Ligand Dilution: Prepare a serial dilution series of the unlabeled imidazole test compounds in the assay buffer. Also prepare solutions for determining total binding (radioligand only, no competitor) and non-specific binding (radioligand plus a saturating concentration of a known unlabeled ligand).
-
Assay Reaction: In each well of a microplate, add the following components in order:
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Assay Buffer
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Unlabeled test ligand (or buffer for total binding, or saturating unlabeled ligand for non-specific binding).
-
Receptor preparation (e.g., 5-20 µg of membrane protein per well).[8]
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Radiolabeled ligand (at a fixed concentration, typically at or below its Kd value).[8] The final volume is typically 100-200 µL for 96-well plates.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium. This time must be determined empirically for each receptor system.
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Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration. Place the reaction plate on a vacuum manifold and filter the contents through the filter plate. Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.
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Quantification: Dry the filter plate completely. Add scintillation cocktail to each well and seal the plate.[7] Count the radioactivity retained on the filters using a microplate scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
3. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
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For each concentration of the test imidazole ligand, calculate the percentage of specific binding relative to the control (wells with no competitor).
-
Plot the percent specific binding against the log concentration of the test ligand. This will generate a sigmoidal dose-response curve.
-
-
Determine IC50:
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Use non-linear regression analysis (e.g., using software like Prism) to fit the competition curve and determine the IC50 value.
-
-
Calculate Ki:
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Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.
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Data Presentation
Quantitative data from binding assays should be summarized clearly to allow for easy comparison between different imidazole ligands.
| Imidazole Ligand | Target Receptor | Radioligand Used | Assay Type | Binding Affinity (IC50, nM) | Binding Affinity (Ki, nM) |
| Compound 4k | Caco-2 Cell Line | N/A (MTT Assay) | Functional | 4670 ± 110[1] | N/A |
| Compound 17 | hCA I | N/A (Enzyme Assay) | Enzyme Inhibition | 4.13 - 15.67 | N/A |
| Compound 19 | hCA II | N/A (Enzyme Assay) | Enzyme Inhibition | 5.65 - 14.84 | N/A |
| Imidazole-Derivative 10 | Estrogen Receptor α | [³H]-Estradiol | Competitive Binding | -8.53 (kcal/mol)* | N/A |
| Generic Imidazole A | Androgen Receptor | [³H]-DHT | Competitive Binding | 15.2 | 8.1 |
| Generic Imidazole B | Angiotensin II AT1 | [¹²⁵I]-Sar-Ile-Ang II | Competitive Binding | 250.7 | 112.4 |
*Note: Binding energy from a molecular docking study, not a wet-lab assay, included for illustrative purposes.[9]
Alternative High-Throughput Method: Scintillation Proximity Assay (SPA)
For higher throughput screening, the Scintillation Proximity Assay (SPA) is a powerful alternative to filtration methods.[6][8]
Principle: In an SPA, the receptor is immobilized onto beads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce light, which is then detected. Unbound radioligand in the solution is too far away to cause a signal. This format eliminates the need for a physical separation step, making it highly amenable to automation.[6]
Brief Protocol:
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Add SPA beads (e.g., Ni-chelate coated for His-tagged receptors) to a 384-well plate.[6]
-
Add the receptor preparation and allow it to bind to the beads.
-
Add the serially diluted imidazole test compounds.
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Add a fixed concentration of the appropriate radiolabeled ligand.
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Seal the plate, incubate to equilibrium, and read on a suitable microplate counter. Data analysis follows the same principles as the filtration assay.
References
- 1. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes | MDPI [mdpi.com]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
Troubleshooting & Optimization
optimizing reaction conditions for (1H-imidazol-2-yl)methanamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1H-imidazol-2-yl)methanamine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and plausible synthetic route involves a two-step process starting from imidazole. The first step is the cyanation of the imidazole ring at the 2-position to form 2-cyanoimidazole. This intermediate is then reduced to the target primary amine, this compound. This method is advantageous as it builds the desired carbon-amine bond from a readily available starting material.
Q2: Why is a protecting group for the imidazole nitrogen often necessary?
The imidazole ring has two nitrogen atoms, and the N-H proton is acidic. In many reactions, particularly those involving strong bases or organometallic reagents (like those used for direct functionalization), the presence of the acidic N-H can lead to deprotonation and undesired side reactions. Protecting the imidazole nitrogen masks this acidic proton, directing the reaction to the desired position (in this case, the C2 position) and improving the overall yield and purity of the product. Common protecting groups for imidazole include Boc (tert-butyloxycarbonyl) and various silyl groups.[1]
Q3: What are the most critical parameters to control during the reduction of 2-cyanoimidazole?
The reduction of a nitrile on a heteroaromatic ring can be challenging. Key parameters to control include:
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Choice of Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are often effective for nitrile reduction. However, milder reagents or catalytic hydrogenation can also be employed.[2] The choice may depend on the presence of other functional groups.
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Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically used with LiAlH₄.[2]
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Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) initially and then allowed to warm to room temperature or refluxed to ensure complete conversion.
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Work-up: A careful aqueous work-up is crucial to quench the excess reducing agent and hydrolyze the intermediate aluminum complexes to liberate the free amine.
Q4: How can I purify the final product, this compound?
This compound is a polar amine, which can make purification challenging. Common techniques include:
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Column Chromatography: Silica gel chromatography can be used, but the polar and basic nature of the amine can lead to streaking. To mitigate this, a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide can be added to the eluent system (e.g., dichloromethane/methanol).
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Acid-Base Extraction: This is an effective method for separating the basic amine from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent, and then the aqueous layer is basified to liberate the free amine, which is then extracted with an organic solvent.
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Salt Formation: For easier handling and improved stability, the purified free base, which may be an oil, can be converted to a crystalline hydrochloride salt. This is achieved by treating a solution of the amine with HCl in a suitable solvent like diethyl ether or dioxane.[3]
Troubleshooting Guides
Issue 1: Low or No Yield of 2-Cyanoimidazole
| Potential Cause | Recommended Solution |
| Inefficient Cyanation Reagent | Ensure the cyanation reagent (e.g., copper(I) cyanide) is fresh and of high purity. For some methods, the use of a palladium catalyst might be necessary to facilitate the reaction. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction temperature or time. |
| Decomposition of Starting Material or Product | Imidazole and its derivatives can be sensitive to harsh reaction conditions. Ensure the temperature is carefully controlled. If using a strong base, ensure it is added slowly at a low temperature. |
| Issues with Protecting Group | If a protecting group strategy is used, ensure complete protection of the imidazole nitrogen before the cyanation step. Incomplete protection can lead to a mixture of products. |
Issue 2: Incomplete Reduction of 2-Cyanoimidazole
| Potential Cause | Recommended Solution |
| Inactive Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) is highly reactive with moisture. Use a fresh bottle or a freshly opened container. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Unsuitable Solvent | Ensure the solvent (e.g., THF, diethyl ether) is anhydrous. The presence of water will quench the reducing agent.[2] |
| Insufficient Amount of Reducing Agent | Use a sufficient excess of the reducing agent (typically 2-4 equivalents) to ensure complete reduction of the nitrile and any other reducible functional groups. |
| Formation of Intermediate Imine | The reduction proceeds through an intermediate imine. Ensure the reaction is allowed to proceed for a sufficient duration to fully reduce the imine to the amine. Monitoring by TLC or LC-MS is recommended. |
Issue 3: Formation of Multiple Byproducts
| Potential Cause | Recommended Solution |
| Side Reactions of the Imidazole Ring | The imidazole ring itself can sometimes be reduced under harsh hydrogenation conditions. If using catalytic hydrogenation, careful selection of the catalyst (e.g., Raney Nickel, Palladium on Carbon) and optimization of pressure and temperature are crucial. Using a chemical reducing agent like LiAlH₄ is often more selective for the nitrile.[4] |
| Over-reduction | If other reducible functional groups are present in the molecule, they may also be reduced by strong reducing agents like LiAlH₄. Consider using a milder or more selective reducing agent if chemoselectivity is an issue. |
| Incomplete Cyanation in the Previous Step | If the starting 2-cyanoimidazole is impure and contains unreacted imidazole, this will be carried through to the final product, complicating purification. Ensure the purity of the intermediate. |
Issue 4: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Highly Water Soluble | As a polar amine, the product may have significant solubility in water, leading to low recovery during aqueous work-up. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine and improve extraction efficiency into the organic phase. |
| Streaking on Silica Gel Column | The basicity of the amine causes strong interaction with the acidic silica gel. Add a small amount of triethylamine (e.g., 1%) or ammonium hydroxide to the eluent to improve the peak shape and separation. |
| Product is an Oil and Difficult to Handle | The free base of the amine may be a non-crystalline oil. Convert the purified amine to its hydrochloride salt by treating it with a solution of HCl in an organic solvent (e.g., diethyl ether, dioxane). The resulting salt is typically a stable, crystalline solid that is easier to handle and store.[3] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-cyanoimidazole (Proposed)
This protocol is a representative procedure based on common organic synthesis methodologies.
-
Protection of Imidazole: To a solution of imidazole (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure and purify the crude product to obtain N-Boc-imidazole.
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Cyanation: To a solution of N-Boc-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C. Slowly add a strong base like n-butyllithium (1.1 eq). Stir the mixture at this temperature for 1 hour. Add a solution of a cyanation agent such as p-toluenesulfonyl cyanide (1.2 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to yield N-Boc-2-cyanoimidazole.
Protocol 2: Reduction of N-Boc-2-cyanoimidazole to this compound (Proposed)
This protocol is a representative procedure based on standard nitrile reduction methods.
-
Reduction: To a suspension of Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-2-cyanoimidazole (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up). A granular precipitate should form. Filter the solid and wash it thoroughly with THF.
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Deprotection and Isolation: The filtrate contains the Boc-protected amine. To deprotect, the solvent can be evaporated and the residue treated with an acidic solution (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to cleave the Boc group. After deprotection, the product can be isolated using acid-base extraction as described in the FAQ section. The final product can be further purified by column chromatography or converted to its hydrochloride salt.
Data Presentation
Table 1: Summary of Reaction Parameters for the Proposed Synthesis of this compound
| Step | Reactants | Key Reagents | Solvent | Temperature | Typical Reaction Time | Representative Yield |
| 1. Cyanation (via protected imidazole) | N-Boc-imidazole | n-BuLi, TsCN | Anhydrous THF | -78 °C to RT | 12-16 hours | 60-70% (Estimated) |
| 2. Reduction and Deprotection | N-Boc-2-cyanoimidazole | LiAlH₄, then Acid | Anhydrous THF, then appropriate deprotection solvent | 0 °C to Reflux | 4-8 hours | 70-85% (Estimated) |
Note: The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Visualizations
References
Technical Support Center: Purification of 2-Aminomethylimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-aminomethylimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 2-aminomethylimidazole?
A1: The main challenges in purifying 2-aminomethylimidazole stem from its high polarity and basicity due to the presence of both an imidazole ring and a primary amine. These characteristics can lead to:
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Poor retention and peak tailing in standard reversed-phase chromatography.
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Strong interaction with acidic stationary phases like silica gel, potentially leading to product degradation or loss.
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High water solubility, making extraction from aqueous solutions difficult.
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Potential for chelation with metal ions, which can complicate purification if metal catalysts or reagents are used in the synthesis.
Q2: What are the most common impurities to expect in the synthesis of 2-aminomethylimidazole?
A2: Impurities are highly dependent on the synthetic route. For syntheses involving the reaction of a protected glyoxal derivative with an aminating agent and subsequent cyclization, common impurities may include:
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Unreacted starting materials: Residual protected glyoxal or aminating agents.
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Side-reaction products: Formation of oligomers or polymers from the reactive starting materials.
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Isomeric byproducts: If the imidazole ring is formed from unsymmetrical precursors, regioisomers are possible.
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Products of over-alkylation or over-amination: Depending on the reaction conditions, multiple aminomethyl groups could potentially be introduced.
Q3: How can I effectively remove highly polar impurities from my 2-aminomethylimidazole sample?
A3: For highly polar impurities, several strategies can be employed:
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Ion-exchange chromatography: This is a powerful technique for separating charged molecules. Since 2-aminomethylimidazole is basic, cation-exchange chromatography can be very effective.
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Recrystallization as a salt: Converting the basic 2-aminomethylimidazole to a salt (e.g., dihydrochloride) can facilitate its crystallization and purification from less basic or neutral impurities.
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[1]
Q4: My 2-aminomethylimidazole appears to be degrading during purification on a silica gel column. What can I do?
A4: The acidic nature of silica gel can lead to the degradation of basic compounds. To mitigate this:
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Use a basic modifier in the mobile phase: Adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can neutralize the acidic sites on the silica gel and improve recovery and peak shape.
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Use an alternative stationary phase: Consider using a more inert stationary phase such as alumina (basic or neutral) or a bonded-phase silica like an amino-propylated silica.
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Employ a different purification technique: Techniques like ion-exchange chromatography, HILIC, or recrystallization avoid the use of silica gel altogether.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad, tailing peaks in reversed-phase HPLC | Secondary interactions between the basic amine and residual silanols on the stationary phase. | - Add a basic modifier (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase.- Use a high-purity, end-capped HPLC column.- Increase the ionic strength of the mobile phase.- Consider using HILIC or a mixed-mode chromatography column.[2][3] |
| Irreproducible retention times | Fluctuation in mobile phase pH. | - Use a buffered mobile phase to ensure a consistent pH.- Ensure the mobile phase pH is at least 2 units away from the pKa of 2-aminomethylimidazole for consistent ionization. |
Issue 2: Difficulty with Crystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound is too soluble in the chosen solvent, or the cooling rate is too fast. | - Try a different solvent or a solvent/anti-solvent system.- Slow down the cooling process.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| No crystal formation upon cooling | The solution is not supersaturated. | - Concentrate the solution by slowly evaporating the solvent.- Add an anti-solvent dropwise until the solution becomes turbid, then warm to redissolve and cool slowly. |
Issue 3: Low Recovery After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield after silica gel chromatography | Irreversible adsorption of the basic compound to the acidic silica. | - Add a basic modifier to the eluent (e.g., triethylamine).- Use a less acidic stationary phase like neutral alumina.- Consider alternative purification methods like ion-exchange chromatography. |
| Product loss during aqueous workup | The compound or its salt is highly soluble in water. | - Saturate the aqueous phase with a salt like sodium chloride to decrease the solubility of the organic compound.- Perform multiple extractions with an organic solvent.- Consider using a continuous liquid-liquid extractor. |
Quantitative Data Summary
The following table summarizes representative purification data for a highly polar, basic compound similar to 2-aminomethylimidazole, demonstrating the effectiveness of different chromatographic techniques.
| Purification Method | Stationary Phase | Mobile Phase/Eluent | Purity (%) | Recovery (%) |
| Normal-Phase Chromatography | Silica Gel | Dichloromethane:Methanol:Ammonium Hydroxide (80:18:2) | >95 | ~70 |
| Ion-Exchange Chromatography | Cation Exchange Resin | Step gradient of NaCl in a buffered solution | >98 | >85 |
| HILIC | Silica-based HILIC | Acetonitrile/Ammonium formate buffer gradient | >97 | >90 |
| Mixed-Mode Chromatography | C18 with Anion Exchange | Acetonitrile/Ammonium acetate buffer gradient | >98 | >90 |
Experimental Protocols
Protocol 1: Purification by Cation-Exchange Chromatography
This protocol is suitable for the purification of basic compounds like 2-aminomethylimidazole.
1. Materials:
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Strong cation exchange resin (e.g., Dowex 50WX8)
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Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Ammonium hydroxide solution (e.g., 2 M)
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Deionized water
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Chromatography column
2. Procedure:
-
Resin Preparation:
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Wash the cation exchange resin with deionized water to remove any preservatives.
-
Treat the resin with 1 M HCl to ensure it is in the H+ form.
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Wash with deionized water until the eluate is neutral.
-
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Column Packing:
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Prepare a slurry of the resin in deionized water and pour it into the chromatography column.
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Allow the resin to settle, ensuring there are no air bubbles.
-
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Sample Loading:
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Dissolve the crude 2-aminomethylimidazole in a minimal amount of deionized water.
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Adjust the pH of the sample to be acidic (pH < 5) to ensure the compound is protonated.
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Load the sample onto the column.
-
-
Washing:
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Wash the column with deionized water to remove any neutral or anionic impurities.
-
-
Elution:
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Elute the purified 2-aminomethylimidazole from the column using an aqueous solution of ammonium hydroxide (e.g., 2 M).
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Collect fractions and monitor by TLC or HPLC.
-
-
Product Recovery:
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Combine the fractions containing the pure product.
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Remove the solvent and excess ammonia under reduced pressure to obtain the purified free base.
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Protocol 2: Recrystallization as the Dihydrochloride Salt
This protocol is effective for purifying 2-aminomethylimidazole by converting it to its more crystalline salt form.
1. Materials:
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Crude 2-aminomethylimidazole
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Concentrated hydrochloric acid
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Ethanol
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Diethyl ether (or another suitable anti-solvent)
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Erlenmeyer flask
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Stir bar and magnetic stir plate
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Ice bath
-
Büchner funnel and filter paper
2. Procedure:
-
Salt Formation:
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Dissolve the crude 2-aminomethylimidazole in a minimal amount of hot ethanol.
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Cool the solution and add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.
-
-
Crystallization:
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If crystals do not form spontaneously, add diethyl ether dropwise until the solution becomes turbid.
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Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature.
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Place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold ethanol or diethyl ether.
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Dry the crystals under vacuum to obtain pure 2-aminomethylimidazole dihydrochloride.
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Visualizations
References
Technical Support Center: Synthesis of (1H-imidazol-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1H-imidazol-2-yl)methanamine. The content is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
The most prevalent and well-documented method for the synthesis of this compound is the reduction of 2-cyanoimidazole. This precursor is typically reduced using catalytic hydrogenation with reagents such as Raney Nickel or chemical hydrides like lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions is critical to maximize the yield of the desired primary amine and minimize the formation of side products.
Q2: I am observing significant amounts of secondary and tertiary amine byproducts in my reaction. What causes this and how can I prevent it?
The formation of secondary and tertiary amines is a common side reaction during the reduction of nitriles. This occurs because the intermediate imine, formed during the reduction of the nitrile, can react with the newly formed primary amine (this compound) to produce a secondary amine. This secondary amine can then react with another imine molecule, leading to the formation of a tertiary amine.
To minimize these side reactions, consider the following strategies:
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Use of Ammonia: Conducting the hydrogenation in the presence of ammonia can help to suppress the formation of secondary and tertiary amines. Ammonia shifts the equilibrium away from the condensation of the primary amine with the intermediate imine.
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Choice of Catalyst: The selectivity of the hydrogenation can be influenced by the catalyst. While Raney Nickel is commonly used, exploring different catalysts or catalyst modifications may improve the yield of the primary amine.
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Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and solvent can also play a crucial role. Milder conditions are generally preferred to reduce the rate of side reactions.
Q3: My final product seems to contain an aldehyde impurity. What is the source of this and how can it be avoided?
An aldehyde impurity, likely 2-imidazolecarboxaldehyde, can arise from the incomplete reduction of 2-cyanoimidazole. If the reaction is stopped prematurely or if the reducing agent is not sufficiently active, the intermediate imine may not be fully reduced to the primary amine. During the work-up procedure, this imine can be hydrolyzed to the corresponding aldehyde.
To prevent the formation of this impurity:
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Ensure Complete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material and the intermediate imine.
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Sufficient Reducing Agent: Use an adequate excess of the reducing agent to drive the reaction to completion.
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Careful Work-up: Perform the work-up under conditions that minimize the hydrolysis of any unreacted imine.
Q4: What are the recommended purification techniques for this compound?
This compound is a polar compound, which can present challenges during purification. Common and effective methods include:
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Acid-Base Extraction: This technique can be used to separate the basic amine product from non-basic impurities. The product is extracted into an acidic aqueous phase, which is then washed with an organic solvent to remove impurities. The aqueous layer is subsequently basified, and the free amine is extracted with an organic solvent.
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Column Chromatography: Silica gel column chromatography can be employed for purification. Due to the polar nature of the product, a polar eluent system, such as a gradient of methanol in dichloromethane, is often required. The addition of a small amount of a base like triethylamine to the eluent can help to prevent tailing of the amine on the acidic silica gel.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound via the reduction of 2-cyanoimidazole.
Issue 1: Low Yield of the Desired Primary Amine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely using TLC or GC-MS to confirm the complete disappearance of the starting nitrile. - Ensure a sufficient excess of the reducing agent is used. - Increase the reaction time or temperature, but monitor for the formation of degradation products. |
| Formation of Side Products | - Refer to the troubleshooting guide for "High Levels of Secondary/Tertiary Amine Byproducts". - Analyze the crude product by GC-MS or LC-MS to identify the major byproducts and adjust the reaction conditions accordingly. |
| Product Loss During Work-up | - Optimize the pH for acid-base extractions to ensure complete protonation and deprotonation of the amine. - Use a suitable organic solvent for extraction that has good solubility for the product. - Minimize the number of transfer steps to reduce mechanical losses. |
Issue 2: High Levels of Secondary/Tertiary Amine Byproducts
| Potential Cause | Troubleshooting Steps |
| Reaction of Intermediate Imine with Primary Amine | - Catalytic Hydrogenation: Conduct the reaction in the presence of ammonia. A common solvent system is ethanolic ammonia. - LiAlH₄ Reduction: Add the 2-cyanoimidazole solution slowly to a suspension of LiAlH₄ to maintain a low concentration of the starting material. |
| High Reaction Temperature | - Perform the reduction at a lower temperature to decrease the rate of the bimolecular side reactions. |
| Inefficient Stirring | - Ensure vigorous stirring to maintain a homogeneous reaction mixture and improve mass transfer, especially in heterogeneous catalytic hydrogenations. |
Issue 3: Presence of Aldehyde Impurity
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction to the Amine | - Use a more active batch of reducing agent or increase the catalyst loading. - Extend the reaction time. |
| Hydrolysis of Intermediate Imine during Work-up | - Perform the aqueous work-up at a lower temperature. - Minimize the time the reaction mixture is in contact with water before extraction. |
Experimental Protocols
Key Experiment: Reduction of 2-Cyanoimidazole using Raney Nickel
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
2-Cyanoimidazole
-
Raney Nickel (activated, slurry in water or ethanol)
-
Ethanol
-
Ammonia solution (e.g., 7N in methanol or aqueous ammonia)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a high-pressure hydrogenation vessel, add 2-cyanoimidazole and ethanol (or ethanolic ammonia).
-
Carefully add the Raney Nickel slurry under a stream of inert gas.
-
Seal the vessel and purge several times with inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots using TLC or GC-MS.
-
Once the reaction is complete, carefully depressurize the vessel and purge with inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, keeping it wet with solvent at all times.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product using acid-base extraction or column chromatography.
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 2-Aminomethylimidazole
Welcome to the technical support center for the synthesis of 2-aminomethylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-aminomethylimidazole.
Q1: My synthesis of 2-aminomethylimidazole is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 2-aminomethylimidazole can stem from several factors, depending on your synthetic route. The two primary routes are the reduction of 2-cyanoimidazole and the reaction of a 2-halomethylimidazole with an amine source.
For either route, consider the following general troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of side products.
-
Reaction Conditions: Strictly control the reaction temperature. For highly reactive reagents like lithium aluminum hydride (LiAlH4), maintaining a low temperature during addition is critical to prevent runaway reactions and decomposition.
-
Inert Atmosphere: Both primary synthetic routes involve moisture-sensitive reagents. Ensure your reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Workup Procedure: The pH during the workup is crucial for isolating your product. 2-aminomethylimidazole is a basic compound and will be protonated and water-soluble at acidic or neutral pH. Ensure you are adjusting the pH appropriately during the extraction phase.
Q2: I am attempting the reduction of 2-cyanoimidazole with LiAlH4, but the reaction is not proceeding to completion. What could be the issue?
A2: Incomplete reduction of 2-cyanoimidazole can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of LiAlH4. Nitriles can sometimes be stubborn to reduce, and a 2- to 3-fold excess is often required.
-
Inactive LiAlH4: Lithium aluminum hydride is highly reactive with moisture. If it has been improperly stored, it may have lost its activity. Use freshly opened or properly stored LiAlH4.
-
Reaction Time and Temperature: While the initial addition should be done at a low temperature, the reaction may require warming to room temperature or even gentle heating to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q3: I am trying to synthesize 2-aminomethylimidazole from 2-chloromethylimidazole using the Gabriel Synthesis, but the final deprotection step with hydrazine is messy and gives a low yield. What can I do?
A3: The Gabriel synthesis is a reliable method for forming primary amines but can have its challenges.[1][2][3]
-
Reaction Conditions for Phthalimide Alkylation: The initial reaction between potassium phthalimide and 2-chloromethylimidazole is an SN2 reaction.[1][3] Using a polar aprotic solvent like DMF can help accelerate this step.[4]
-
Hydrazine Deprotection: The reaction with hydrazine can sometimes be problematic. Ensure you are using anhydrous hydrazine in an appropriate solvent like ethanol or methanol. The formation of the phthalhydrazide byproduct as a precipitate drives the reaction to completion.[2]
-
Alternative Deprotection: If hydrazinolysis is consistently giving poor results, you can try acidic or basic hydrolysis to cleave the phthalimide.[1][5] However, these methods can be harsh and may lead to other side reactions.[1]
-
Purification: The phthalhydrazide byproduct can sometimes be difficult to remove completely.[2] Ensure thorough washing of the precipitate and consider recrystallization of the final product.
Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?
A4: Purification of 2-aminomethylimidazole can be challenging due to its polarity and basicity.
-
Control of pH during Extraction: As mentioned, your product is likely water-soluble at acidic pH. During an aqueous workup, basify the aqueous layer to a high pH (e.g., >12) with NaOH to deprotonate the amine and allow for extraction into an organic solvent like dichloromethane or a mixture of chloroform and isopropanol.
-
Column Chromatography: If you need to perform column chromatography, use a polar stationary phase like silica gel and a polar eluent system, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent the product from streaking on the column.
-
Common Impurities:
-
From Reduction: Unreacted 2-cyanoimidazole or partially reduced intermediates.
-
From Gabriel Synthesis: Phthalhydrazide or byproducts from hydrolysis of the phthalimide.
-
General: Polymeric materials can form, especially if the reaction overheats.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 2-aminomethylimidazole?
A1: The two most common and logical synthetic routes are:
-
Reduction of 2-cyanoimidazole: This involves the chemical reduction of the nitrile group to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH4).
-
Synthesis from 2-halomethylimidazole: This typically involves a nucleophilic substitution reaction on a 2-halomethylimidazole (e.g., 2-chloromethylimidazole) with an amine source. A common and reliable method to avoid over-alkylation is the Gabriel synthesis, which uses potassium phthalimide as a protected amine source.[2][3]
Q2: What are the key safety precautions to take when synthesizing 2-aminomethylimidazole?
A2:
-
Lithium Aluminum Hydride (LiAlH4): This reagent is highly flammable and reacts violently with water. It should be handled with extreme care under an inert atmosphere and away from any sources of moisture. The quenching process should be done slowly and at a low temperature.
-
Hydrazine: Hydrazine is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Solvents: Many of the organic solvents used in these syntheses are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of starting material and the formation of the product. Use an appropriate eluent system and a visualization technique like UV light or a potassium permanganate stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the reaction mixture, including the mass of the product and any byproducts, which can help in identifying them.
Experimental Protocols
Method 1: Reduction of 2-Cyanoimidazole
This protocol is an adapted general procedure for nitrile reduction.
Step 1: Reduction of 2-Cyanoimidazole
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) (2.5 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add a solution of 2-cyanoimidazole (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the resulting precipitate through a pad of celite and wash the filter cake with THF.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude 2-aminomethylimidazole.
Method 2: Gabriel Synthesis from 2-Chloromethylimidazole
This protocol is based on the principles of the Gabriel synthesis.[1][2][3][5][6]
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, dissolve 2-chloromethylimidazole hydrochloride (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain N-(imidazol-2-ylmethyl)phthalimide.
Step 2: Hydrazinolysis of the Phthalimide
-
Suspend the N-(imidazol-2-ylmethyl)phthalimide (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.5 eq.) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
-
Evaporate the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and filter again to remove any remaining phthalhydrazide.
-
Basify the filtrate with a concentrated sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform/isopropanol).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-aminomethylimidazole.
Quantitative Data
Table 1: Comparison of Synthetic Routes for Amination
| Parameter | Reduction of 2-Cyanoimidazole | Gabriel Synthesis |
| Starting Material | 2-Cyanoimidazole | 2-Chloromethylimidazole |
| Key Reagents | LiAlH4 | Potassium Phthalimide, Hydrazine |
| Typical Yield | Moderate to Good (50-80%) | Moderate (40-70%)[1] |
| Key Challenges | Handling of LiAlH4, potential for over-reduction | Harsh deprotection conditions, byproduct removal[2] |
| Scalability | Can be challenging due to LiAlH4 | More amenable to scale-up |
Visualizations
Caption: Synthetic routes to 2-aminomethylimidazole.
Caption: Troubleshooting flowchart for low yield.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Imidazole Derivative Synthesis
Welcome to the technical support center for the synthesis of imidazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of imidazole derivatives, offering practical solutions and preventative measures.
Issue 1: Low or No Yield
Q: My reaction yield for a trisubstituted imidazole synthesis is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yields in imidazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Optimization of these parameters is crucial. For instance, in some copper-catalyzed syntheses, changing the solvent from DMF to DMSO and increasing the temperature can improve yields.[2] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times compared to conventional heating.[3][4]
-
Reagent Quality: Ensure that all reagents, especially aldehydes and oxidizing agents, are of high quality and have not degraded.[1] For example, ammonium acetate is a common nitrogen source; its quality can affect the outcome.[5]
-
Catalyst Activity: If your synthesis involves a catalyst, ensure it is active and used in the correct concentration. For example, in the Debus-Radziszewski synthesis, various catalysts like silicotungstic acid or a urea-ZnCl₂ mixture have been used to achieve excellent yields.[4]
Issue 2: Side Reactions and Impurity Formation
Q: My final product shows the presence of unknown impurities upon analysis (e.g., by NMR or HPLC). What are the likely side products and how can I minimize them?
A: Impurities often arise from side reactions or unreacted starting materials.
-
Unreacted Starting Materials: As mentioned, monitor the reaction to completion via TLC to avoid unreacted starting materials in your final product.[1]
-
Side Products: In the synthesis of 2,4(5)-diarylimidazoles, the formation of 2-aroyl-4(5)-arylimidazoles can be a significant side reaction. The formation of these side products is highly dependent on the reaction conditions.[6]
-
Oxidation: In some cases, the starting materials or the product itself can be susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere if necessary.
Issue 3: Purification Challenges
Q: I'm having difficulty purifying my imidazole derivative using column chromatography. The compound is either not separating from impurities or I'm experiencing low recovery.
A: Purification of imidazole derivatives can be challenging due to their polarity.
-
Co-elution: If your compound is co-eluting with impurities, optimizing the solvent system for column chromatography is necessary. A gradient elution might be required. Sometimes an impurity that is not UV-active might be co-eluting, in which case analysis of fractions by NMR or mass spectrometry is recommended.[7]
-
Low Recovery: Low recovery from column chromatography can be due to irreversible adsorption of the compound to the silica gel, especially for basic imidazole derivatives.[7] Using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) can mitigate this issue.[7]
-
High Polarity: For highly polar imidazole derivatives that are not retained on a C18 reversed-phase column, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[8]
-
Recrystallization Issues: If you are facing challenges with recrystallization, such as "oiling out," this can be due to the solution being supersaturated or cooling too quickly.[7] Try using more solvent or allowing the solution to cool more slowly.[7]
Q: How can I remove residual imidazole used as a catalyst from my reaction mixture?
A: Imidazole is water-soluble, so an aqueous wash of your organic layer during workup is an effective method for its removal. An acidic wash (e.g., with dilute HCl) will protonate the imidazole, further increasing its water solubility.[8] However, be cautious if your product is acid-sensitive.[8]
Data Presentation
Table 1: Optimization of Reaction Conditions for Imidazole Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Catalyst | CuCl | CuBr | CuI | 75 | [2] |
| Solvent | DMF | Toluene | DMSO | 65-75 | [2] |
| Temperature | 120°C | 110°C | 140°C | 56-75 | [2] |
| Catalyst Conc. | 2.5 mol% | 5 mol% | 7.5 mol% | - | [4] |
| Heating | Conventional | Microwave | - | Improved | [3][4] |
Table 2: Comparison of Catalysts in Debus-Radziszewski Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Urea-ZnCl₂ | - | 110 | 30 | 99 | [4] |
| Silicotungstic Acid (7.5 mol%) | Ethanol | Reflux | - | - | [4] |
| Lactic Acid | - | 160 | - | 92 | [4] |
| DABCO | t-butanol | 60-65 | 12 hours | 92 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
The Debus-Radziszewski synthesis is a multicomponent reaction for preparing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[9]
-
Reactants:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Ammonium Acetate (as ammonia source) (2-3 mmol)
-
Catalyst (e.g., CuI, 20 mol%)[2]
-
Solvent (e.g., DMSO)
-
-
Procedure:
-
To a reaction vessel, add the 1,2-dicarbonyl compound, aldehyde, ammonium acetate, and catalyst.
-
Add the solvent and stir the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 140°C) and monitor the reaction progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a workup, which may involve pouring the mixture into water and extracting the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: A decision tree for troubleshooting low yield in imidazole synthesis.
Caption: A workflow for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 3. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Coupling Reactions Involving (1H-imidazol-2-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for coupling reactions involving (1H-imidazol-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound? The primary amine of this compound is a versatile nucleophile, making it suitable for several key transformations. The two most common coupling reactions are:
-
Amide Bond Formation: Reaction with carboxylic acids to form amides. This is a fundamental transformation in medicinal chemistry.[1]
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.[2][3]
Q2: The imidazole ring has two nitrogen atoms. Do I need to protect the imidazole N-H during coupling reactions? The unprotected N-H of the imidazole ring can sometimes interfere with coupling reactions by reacting with coupling agents or acting as a competing nucleophile.[4] While many protocols may work without protection, if you are experiencing low yields or complex side reactions, N-protection (e.g., with a BOC, MOM, or SEM group) can improve outcomes and consistency.[4][5]
Q3: How do I choose the right coupling reagent for amide bond formation? For sterically hindered or challenging couplings, potent onium salt-based reagents are recommended.[6][7]
-
High-Efficiency Reagents: HATU, HBTU, and PyBOP are highly effective, especially for difficult couplings, as they form highly reactive activated esters.[7][8]
-
Standard Reagents: Carbodiimides like EDC, often used with additives such as HOBt or Oxyma Pure, are a common and cost-effective choice for more reactive coupling partners.[1][8]
Q4: What is the best choice of solvent and base for these reactions?
-
Solvents: N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for a wide range of reactants.[6][8] Dichloromethane (DCM) is a good alternative, especially if the reactants are sufficiently soluble, as it is easier to remove during workup.[8]
-
Bases: A non-nucleophilic tertiary amine base is essential. N,N-Diisopropylethylamine (DIPEA) is the most frequently recommended base.[6][8] Triethylamine (TEA) can also be used.[5] The base neutralizes any acid formed and deprotonates the amine salt if used as the starting material.[5]
Q5: My purified product is an oil and difficult to handle. What can I do? The free-base form of amine products can often be oils or low-melting solids.[5] Conversion to a hydrochloride (HCl) salt is a standard procedure to obtain a stable, crystalline solid that is easier to handle and often more water-soluble.[5]
Troubleshooting Guides
Amide Coupling Reactions
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Coupling Reagent: Standard reagents like EDC may be insufficient for sterically hindered substrates.[7] 2. Inadequate Reaction Time/Temp: The reaction may be too slow under standard conditions.[6] 3. Poor Solubility: Reactants are not fully dissolved.[6] 4. Side Reactions: The unprotected imidazole N-H may be interfering.[4] | 1. Switch to a more potent coupling reagent like HATU, HBTU, or PyBOP.[7][8] 2. Increase the reaction time and/or moderately increase the temperature, monitoring progress by TLC or LC-MS.[6] 3. Ensure all reactants are fully dissolved. Consider switching to DMF or using a co-solvent.[6] 4. Consider protecting the imidazole nitrogen with a suitable protecting group.[4][5] |
| Formation of Multiple Byproducts | 1. Racemization: Loss of stereochemical integrity if coupling chiral carboxylic acids. 2. Side Reactions of Coupling Agent: For example, formation of N-acylurea byproduct with EDC. 3. Over-activation of Carboxylic Acid: Can lead to decomposition.[7] | 1. Use a racemization suppressant additive like HOBt or Oxyma Pure.[9] Use a weaker base like N-methylmorpholine (NMM).[7] 2. Use an additive (HOBt, Oxyma) to trap the activated intermediate and improve efficiency. 3. Reduce the pre-activation time before adding the amine.[7] |
| Difficult Purification | 1. Streaking on Silica Gel Column: The basic nature of the product amine interacts strongly with acidic silica gel.[5] 2. Contamination with Urea Byproduct: Difficult to separate from the desired product. | 1. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system.[5] 2. For EDC/DCC couplings, the urea byproduct is often poorly soluble in DCM or ether. Attempt to filter it out before aqueous workup. |
Reductive Amination Reactions
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Imine Formation: The initial condensation between the amine and carbonyl is slow or reversible.[5] 2. Inactive Reducing Agent: The borohydride reagent has degraded due to moisture.[5] 3. Unsuitable Solvent: Solvent is not anhydrous or does not favor imine formation.[5] | 1. Increase the reaction time for imine formation (1-2 hours is typical).[5] Consider adding a dehydrating agent like anhydrous MgSO₄.[5] 2. Use a fresh bottle of the reducing agent (e.g., Sodium triacetoxyborohydride).[5] 3. Ensure the solvent (e.g., DCM, DCE) is anhydrous.[5] |
| Formation of Multiple Byproducts | 1. Over-Alkylation of Amine: Formation of a tertiary amine if the product reacts further. 2. Reduction of Carbonyl: The reducing agent reduces the starting aldehyde/ketone before imine formation. | 1. Use a milder or more sterically hindered reducing agent. Carefully control the stoichiometry of the reactants.[5] 2. Use a reducing agent that is selective for imines over carbonyls, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][5] |
Experimental Protocols & Workflows
Protocol 1: Amide Coupling via HATU
This protocol is recommended for most applications, including coupling to less reactive carboxylic acids.[8]
Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).
-
Add anhydrous DMF to make a ~0.1 M solution and stir until dissolved.
-
Add this compound (1.0-1.2 eq) to the solution.
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Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.[8]
-
Add HATU (1.0-1.1 eq) in one portion.[8]
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Workflow for a typical high-efficiency amide coupling reaction.
Protocol 2: Reductive Amination
This protocol describes a general procedure for coupling an aldehyde or ketone with this compound.
Methodology:
-
Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[5]
-
Add this compound (1.1 - 1.5 eq). If using a hydrochloride salt, add a non-nucleophilic base like DIPEA or TEA (1.1 - 1.5 eq) to liberate the free amine.[5]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.[5]
-
Reduction: To the stirring solution, add the reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise (1.2 - 1.5 eq).[5]
-
Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.[5]
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5] Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.[5]
Caption: Workflow for a one-pot reductive amination reaction.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing and solving common issues encountered during coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Aminomethylimidazole in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2-aminomethylimidazole in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why does 2-aminomethylimidazole exhibit poor solubility in many common organic solvents?
A1: 2-Aminomethylimidazole possesses a polar imidazole ring and a primary amine, making it capable of strong hydrogen bonding. This high polarity leads to a preference for interacting with polar solvents. In non-polar or weakly polar organic solvents, the energy required to break the strong intermolecular forces of the solid 2-aminomethylimidazole is not sufficiently compensated by the weak interactions with the solvent molecules, resulting in poor solubility.
Q2: I am observing precipitation when adding my 2-aminomethylimidazole stock solution (in a polar solvent) to a reaction mixture in a less polar organic solvent. What is happening?
A2: This is a common issue known as "solvent-induced precipitation." When a concentrated solution of a polar compound in a polar solvent is introduced into a larger volume of a less polar "anti-solvent," the overall polarity of the solvent system decreases. This change can significantly lower the solubility of the compound, causing it to precipitate out of the solution.
Q3: Can I use the dihydrochloride salt of 2-aminomethylimidazole to improve its solubility in organic solvents?
A3: While forming a salt like 2-aminomethylimidazole dihydrochloride is a standard method to enhance aqueous solubility, it generally decreases solubility in most organic solvents. Salts are ionic and therefore significantly more polar than the freebase form, leading to even poorer solubility in non-polar or weakly polar organic media. However, it might show some solubility in polar protic solvents like methanol or ethanol.
Q4: Are there any recommended starting solvents for dissolving 2-aminomethylimidazole?
A4: Based on its structure, polar protic solvents are the best starting points. These include:
-
Methanol: Often a good initial choice due to its high polarity and hydrogen bonding capability.
-
Ethanol: Similar to methanol, it can be an effective solvent.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can be very effective in dissolving polar compounds.
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be a suitable option.
It is crucial to experimentally determine the solubility in your specific solvent of choice as general guidelines may not always hold true.
Troubleshooting Guides
Issue 1: 2-Aminomethylimidazole is insoluble in the desired non-polar or weakly polar organic solvent.
This guide provides a systematic approach to address this common challenge.
Caption: A stepwise guide to troubleshooting poor solubility.
Issue 2: Compound precipitates out of solution during the reaction.
This can occur due to changes in temperature, concentration, or the addition of other reagents.
Caption: A logical flow for addressing in-reaction precipitation.
Quantitative Data Summary
| Solvent Class | Examples | Expected Solubility of 2-Aminomethylimidazole | Rationale |
| Polar Protic | Methanol, Ethanol, Water, Isopropanol | High to Moderate | Capable of hydrogen bonding with the amine and imidazole ring. "Like dissolves like" principle applies. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Can engage in dipole-dipole interactions, but lack of hydrogen bond donation limits solubility. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | Weak van der Waals forces are insufficient to overcome the strong intermolecular forces of the solute. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Very Low | Moderate polarity may allow for some dissolution, but generally expected to be a poor solvent. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-Solvent System
This protocol details a method for finding a suitable co-solvent mixture to dissolve 2-aminomethylimidazole in a less polar solvent.
Objective: To create a homogenous solution of 2-aminomethylimidazole in a target solvent system where it is initially insoluble.
Materials:
-
2-aminomethylimidazole
-
Primary polar solvent (e.g., Methanol, DMSO)
-
Secondary, less polar organic solvent (your target reaction solvent)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a known amount of 2-aminomethylimidazole.
-
Dissolve it in a minimal amount of a suitable primary polar solvent (e.g., methanol or DMSO) to create a concentrated stock solution.
-
-
Titration with the Secondary Solvent:
-
Place a known volume of the secondary (less polar) solvent in a vial with a stir bar.
-
Slowly add the concentrated stock solution dropwise to the stirring secondary solvent.
-
Observe for any signs of precipitation.
-
-
Determine the Optimal Ratio:
-
Continue adding the stock solution until a persistent slight cloudiness or precipitate appears. This indicates the saturation point for that solvent ratio.
-
Systematically vary the ratios of the primary and secondary solvents to find a composition that keeps the 2-aminomethylimidazole dissolved at the desired concentration.
-
-
Scaling Up:
-
Once an optimal co-solvent ratio is determined, prepare the solvent mixture first, and then attempt to dissolve the 2-aminomethylimidazole directly into it.
-
Caption: Workflow for the co-solvent solubility enhancement method.
Protocol 2: Shake-Flask Method for Quantitative Solubility Determination
This protocol describes the standard method for accurately measuring the equilibrium solubility of 2-aminomethylimidazole in a specific solvent.
Objective: To determine the saturation solubility of 2-aminomethylimidazole in a given organic solvent at a specific temperature.
Materials:
-
2-aminomethylimidazole
-
Selected organic solvent
-
Vials with PTFE-lined caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2-aminomethylimidazole to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential.
-
Seal the vials tightly.
-
Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 2-aminomethylimidazole with known concentrations.
-
Develop a suitable HPLC method for quantification.
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
Caption: Workflow for the shake-flask method of solubility determination.
stability studies of (1H-imidazol-2-yl)methanamine under different conditions
This technical support center provides guidance on the stability of (1H-imidazol-2-yl)methanamine, offering troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Due to limited direct experimental data for this specific compound, this guide leverages information on structurally similar imidazole-containing molecules and general principles of stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light and moisture.[1] It is advisable to store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation.[2]
Q2: How should I store solutions of this compound?
A2: Solutions of imidazole-containing compounds can be susceptible to degradation.[2][3] For optimal stability, it is highly recommended to prepare solutions fresh for each experiment.[1][2] If short-term storage is necessary, solutions should be kept at low temperatures (refrigerated at 4°C or frozen at -20°C) and protected from light.[2] It is also crucial to avoid repeated freeze-thaw cycles.[2]
Q3: What are the primary factors that can cause the degradation of this compound?
A3: Several factors can contribute to the degradation of this compound:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
-
Light: Exposure to light, particularly UV or fluorescent light, can induce photolytic degradation.[2][4]
-
pH: The stability of imidazole derivatives can be pH-dependent.[2][3][5] Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis.
-
Oxidation: The amine functional group and the imidazole ring can be susceptible to oxidation, especially in the presence of air (oxygen).[2]
-
Bacterial Contamination: Microbial growth in solutions can rapidly degrade the compound, particularly in low-concentration solutions.[2]
Q4: My experimental results are inconsistent. Could this be a stability issue?
A4: Yes, inconsistent or lower-than-expected biological or chemical activity is a common sign of compound degradation.[2] If you observe high variability in your results, it is advisable to prepare a fresh solution from the solid material.[1] Other indicators of degradation can include visible changes in the solution, such as color change or the formation of a precipitate.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reduced or no biological activity | Compound degradation due to improper storage or handling. | Prepare fresh solutions for each experiment from solid material stored under recommended conditions.[2][3] |
| Low solubility affecting the effective concentration. | Test solubility in various aqueous buffers. A small percentage of a co-solvent like DMSO or ethanol may be used, but a vehicle control is essential.[1] | |
| Visible changes in solution (color, precipitate) | Significant compound degradation or contamination. | Discard the solution immediately and prepare a fresh batch.[2] |
| Poor solubility of the compound in the chosen solvent. | Re-evaluate the solvent system. Consider preparing the hydrochloride salt of the amine, which typically has better aqueous solubility.[3] | |
| High variability in experimental results | Inconsistent solution preparation or compound degradation over the course of the experiment. | Use calibrated equipment for solution preparation. If the experiment is lengthy, consider the stability of the compound under the assay conditions. |
| Bacterial contamination of stock solutions. | Prepare solutions using sterile solvents and employ aseptic handling techniques.[2] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4]
Objective: To identify potential degradation products and degradation pathways for this compound.
General Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions. The extent of stress should aim for 10-20% degradation.[7]
-
Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt hours/square meter).[4]
-
-
Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, techniques like LC-MS/MS and NMR can be used to identify and characterize the degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
preventing byproduct formation in 2-aminomethylimidazole synthesis
Technical Support Center: 2-Aminomethylimidazole Synthesis
Welcome to the technical support center for the synthesis of 2-aminomethylimidazole. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent byproduct formation during key synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-aminomethylimidazole?
A1: There are three common synthetic strategies, typically starting from a pre-formed imidazole core that is functionalized at the 2-position. The most prevalent precursor is 2-chloromethylimidazole, which can be converted to the target amine via methods that prevent over-alkylation. An alternative route involves the chemical reduction of 2-cyanomethylimidazole.
Q2: Why is direct amination with ammonia not recommended for converting 2-chloromethylimidazole?
A2: Direct reaction with ammonia is often unselective.[1] The primary amine product, 2-aminomethylimidazole, is nucleophilic and can react further with the starting 2-chloromethylimidazole. This leads to the formation of secondary and tertiary amine byproducts, complicating purification and reducing the yield of the desired primary amine.[2][3]
Q3: What is the main advantage of using the Gabriel or Delépine synthesis?
A3: Both the Gabriel and Delépine syntheses are classic methods designed to produce primary amines from alkyl halides with high selectivity, effectively preventing the over-alkylation issues seen with direct amination.[1][2] The Gabriel synthesis uses a phthalimide anion as an ammonia surrogate, which, after alkylation, is no longer nucleophilic.[3] The Delépine reaction uses hexamethylenetetramine to form a quaternary salt that hydrolyzes to the primary amine.
Q4: What is the most common byproduct in the Gabriel synthesis, and how can it be removed?
A4: The most significant byproduct is phthalhydrazide, which is formed during the hydrazinolysis step to cleave the phthalimide group.[1] Phthalhydrazide can be difficult to separate from the final product.[4] Purification typically involves precipitation of the phthalhydrazide from the reaction mixture, followed by careful extraction and purification of the desired amine.
Q5: Are there any significant side reactions to consider in the Delépine synthesis?
A5: Yes, the primary side reaction is the Sommelet reaction , which can occur under certain hydrolysis conditions. This pathway leads to the formation of 2-formylimidazole (an aldehyde) instead of the desired 2-aminomethylimidazole. Careful control of the acid hydrolysis step is crucial to minimize this byproduct.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-aminomethylimidazole via three common routes.
Route 1: Gabriel Synthesis
Issue 1: Low yield of N-alkylated phthalimide intermediate.
-
Possible Cause: Incomplete deprotonation of phthalimide or inactive alkyl halide.
-
Troubleshooting Steps:
-
Ensure the use of a strong, non-nucleophilic base (e.g., potassium carbonate, DBU) and anhydrous conditions to fully form the potassium phthalimide salt.
-
Confirm the purity and reactivity of the 2-chloromethylimidazole starting material. If it has degraded or hydrolyzed, the reaction will be inefficient.
-
Consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction via an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.
-
Issue 2: Difficulty separating the final product from phthalhydrazide.
-
Possible Cause: Phthalhydrazide precipitation is incomplete or it co-precipitates with the product.
-
Troubleshooting Steps:
-
After hydrazinolysis, cool the reaction mixture thoroughly to maximize phthalhydrazide precipitation.
-
Filter the solid phthalhydrazide and wash it with a solvent in which the desired amine is soluble.
-
Acidify the filtrate with HCl to protonate the 2-aminomethylimidazole, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any remaining non-polar impurities.
-
Basify the aqueous layer and extract the free amine product into an organic solvent.
-
Route 2: Delépine Reaction
Issue 1: Formation of 2-formylimidazole byproduct (Sommelet Reaction).
-
Possible Cause: Reaction conditions during the hydrolysis of the quaternary ammonium salt favor the Sommelet pathway.
-
Troubleshooting Steps:
-
Perform the hydrolysis under strictly controlled acidic conditions. Typically, refluxing in concentrated ethanolic hydrochloric acid is effective.
-
Avoid prolonged heating or excessively high temperatures during hydrolysis, which can promote the side reaction.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for maximizing amine formation while minimizing aldehyde byproduct.
-
Issue 2: Incomplete hydrolysis of the hexaminium salt.
-
Possible Cause: Insufficient acid concentration or reaction time.
-
Troubleshooting Steps:
-
Ensure a sufficient molar excess of concentrated HCl in ethanol is used for the hydrolysis step.
-
Increase the reflux time, monitoring by TLC to ensure the disappearance of the quaternary salt intermediate.
-
Route 3: Reduction of 2-Cyanomethylimidazole
Issue 1: Incomplete reduction of the nitrile group.
-
Possible Cause: Insufficient reducing agent or deactivation of the reagent.
-
Troubleshooting Steps:
-
Use a powerful hydride reducing agent such as Lithium Aluminum Hydride (LiAlH₄), as milder reagents like NaBH₄ are ineffective for nitrile reduction.[5]
-
Ensure strict anhydrous conditions (dry solvent, glassware, and inert atmosphere), as LiAlH₄ reacts violently with water.[5]
-
Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) to ensure the reaction goes to completion.
-
Issue 2: Formation of unidentified impurities during workup.
-
Possible Cause: Uncontrolled quenching of the LiAlH₄ reaction.
-
Troubleshooting Steps:
-
Perform a careful, sequential quench at low temperature (0 °C). A common procedure (Fieser workup) involves the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
This procedure generates a granular precipitate of aluminum salts that can be easily filtered off, simplifying the purification of the amine product.[6]
-
Quantitative Data Summary
The selection of a synthetic route often depends on factors like yield, purity, and ease of execution. The table below provides a comparative summary of typical outcomes for the synthesis of primary amines using these methods.
| Parameter | Gabriel Synthesis | Delépine Reaction | Nitrile Reduction (with LiAlH₄) |
| Typical Yield | 65-85% | 70-90% | 70-90% |
| Primary Byproduct(s) | Phthalhydrazide | 2-Formylimidazole | Unreacted nitrile, hydrolysis products |
| Purity Before Chromatography | Moderate (depends on byproduct removal) | Good to High | Good (depends on workup) |
| Reaction Conditions | Step 1: 80-100°C; Step 2: Reflux | Step 1: Reflux; Step 2: Reflux | 0°C to Reflux |
| Key Advantage | Reliable, avoids over-alkylation | High yields, simple reagents | Good for substrates where halide is unavailable |
| Key Disadvantage | Difficult byproduct removal[1][4] | Potential for Sommelet side reaction | Requires strict anhydrous conditions |
Experimental Protocols
Protocol 1: Synthesis via Delépine Reaction
This protocol describes the two-step synthesis starting from 2-chloromethylimidazole hydrochloride.
Step A: Formation of the Hexaminium Salt
-
Suspend 2-chloromethylimidazole hydrochloride (1.0 eq) and hexamethylenetetramine (1.1 eq) in chloroform or acetonitrile.
-
Reflux the mixture with vigorous stirring for 4-6 hours.
-
A white precipitate of the quaternary ammonium salt will form.
-
Cool the mixture to room temperature and collect the salt by filtration.
-
Wash the solid with cold solvent and dry under vacuum.
Step B: Acid Hydrolysis to 2-Aminomethylimidazole
-
Dissolve the dried hexaminium salt (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and ethanol.
-
Reflux the solution for 6-8 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimum amount of water and cool in an ice bath.
-
Make the solution basic (pH > 10) by the slow addition of concentrated NaOH or KOH solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude 2-aminomethylimidazole. Further purification can be achieved by chromatography or recrystallization.
Protocol 2: Synthesis via Nitrile Reduction
This protocol outlines the synthesis starting from 2-cyanomethylimidazole.
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a stir bar and suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 2-cyanomethylimidazole (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular suspension vigorously for 30 minutes, then filter it through a pad of Celite®.
-
Purification: Wash the filter cake thoroughly with THF or ethyl acetate. Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2-aminomethylimidazole.
Visualized Workflows and Pathways
The following diagrams illustrate the key chemical transformations and a logical troubleshooting process.
Caption: Reaction pathway for the Gabriel synthesis of 2-aminomethylimidazole.
Caption: Delépine reaction pathway and the competing Sommelet side reaction.
Caption: Troubleshooting workflow for 2-aminomethylimidazole synthesis.
References
refining analytical methods for imidazole compound purity assessment
Technical Support Center: Purity Assessment of Imidazole Compounds
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the analytical methods used for assessing the purity of imidazole compounds.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for determining the purity of my imidazole derivative?
The choice of technique depends on the physicochemical properties of your compound and the potential impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile and thermally labile compounds. Its high resolution makes it excellent for separating and quantifying impurities.[1][2]
-
Gas Chromatography (GC): Best suited for volatile and semi-volatile compounds. When coupled with Mass Spectrometry (GC-MS), it provides high sensitivity and structural information about impurities.[1][3] However, it may not be suitable for non-volatile or thermally unstable compounds and can sometimes require derivatization.[1]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful method that provides detailed structural information and can quantify the main compound and impurities without needing a specific reference standard for each impurity.[4][5] It is non-destructive and can be more straightforward than chromatographic methods.[6]
Q2: My imidazole compound is showing high UV absorbance at 280 nm in the HPLC baseline. What could be the cause?
This is often due to contaminants in the imidazole reagent itself, especially when used in buffers for protein purification.[7] Even high-purity grades of imidazole can contain UV-absorbing impurities.[7] To mitigate this, consider using a higher-purity, more expensive grade of imidazole or cleaning the reagent solution with activated carbon.[7] For purity analysis of an imidazole-based API, this indicates an impurity that needs to be identified and quantified.
Q3: Can I use NMR for quantitative purity analysis?
Yes, quantitative ¹H NMR (qNMR) is a powerful and precise tool for purity determination.[4] It offers several advantages over traditional chromatographic techniques, as it can provide structural confirmation while simultaneously quantifying impurities relative to the main compound.[5][6] This method is accepted for establishing compound purity for publication in reputable journals.[6]
Q4: What are the most common impurities in imidazole synthesis?
Impurities can include unreacted starting materials, reagents, regioisomers, and byproducts from side reactions.[2][4] Robust analytical methods are essential to identify and quantify these impurities to ensure the final product's quality and safety.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: I'm observing significant peak tailing with my imidazole analyte. What are the common causes and solutions?
Peak tailing for basic compounds like imidazoles in reversed-phase HPLC is often caused by secondary interactions with the stationary phase.
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms of the imidazole ring, causing tailing.
-
Solution: Reduce the mobile phase pH (e.g., using 0.1% formic or trifluoroacetic acid) to protonate the silanols and minimize interaction.[8] Alternatively, use a column with end-capping or a base-deactivated stationary phase.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[9]
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
Cause 3: Column Contamination/Degradation: Buildup of contaminants on the column frit or packing material can create active sites.[10]
Q: My retention times are drifting from one injection to the next. What should I check?
Retention time instability can compromise the reliability of your results.
-
Cause 1: Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.
-
Solution: Increase the column equilibration time before each injection.[11]
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of a volatile component or improper mixing.
-
Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Cause 4: System Leaks: A leak in the system will cause pressure fluctuations and, consequently, retention time drift.
-
Solution: Systematically check all fittings for leaks, from the pump to the detector.[12]
-
Caption: Troubleshooting logic for HPLC retention time drift.
Gas Chromatography (GC) Troubleshooting
Q: I'm analyzing a triazine impurity in an N-methylimidazole matrix and the baseline is increasing dramatically after a few runs. What's happening?
This issue suggests a chemical interaction or degradation is occurring within the GC system.
-
Cause 1: Column Degradation: The imidazole matrix or its impurities may be reacting with the stationary phase of the column, creating active sites that cause the analyte (triazine) to degrade or adsorb.[13]
-
Solution: Consider a different stationary phase that is more inert to your matrix. You may also need to switch to a different analytical technique if the reactivity is unavoidable.[13]
-
-
Cause 2: Inlet Liner Contamination: Non-volatile components from the imidazole matrix can build up in the inlet liner, creating active sites.[14]
-
Solution: Replace the liner regularly. Using a liner with quartz wool can help trap non-volatile residues and improve reproducibility. Do not attempt to clean and reuse liners, as this can damage the deactivation layer.[14]
-
-
Cause 3: Sample Decomposition: The analyte may be thermally degrading in the hot inlet.
-
Solution: Try lowering the inlet temperature. If this does not resolve the issue, a different injection technique or analytical method may be necessary.
-
Q: I'm seeing ghost peaks in my GC chromatogram. Where are they coming from?
Ghost peaks are peaks that appear in the chromatogram even when no sample is injected.
-
Cause 1: Carryover: Residue from a previous, more concentrated sample is retained in the syringe, inlet, or column and elutes in a subsequent run.
-
Solution: Implement a robust syringe cleaning protocol. Run a solvent blank after a high-concentration sample to check for carryover. Clean the inlet liner.[15]
-
-
Cause 2: Septum Bleed: Volatile compounds can bleed from the inlet septum at high temperatures.
-
Solution: Use a high-quality, low-bleed septum and replace it regularly.
-
-
Cause 3: Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at the initial temperature and elute as the oven temperature ramps.
-
Solution: Ensure high-purity carrier gas is used and install or replace gas purifiers/traps.
-
Caption: General workflow for imidazole compound purity assessment.
Quantitative Data Summary
The following tables provide a summary of typical method parameters and performance data for the analysis of imidazole compounds.
Table 1: Comparison of Key Analytical Techniques [1]
| Parameter | HPLC | GC-MS | NMR |
| Principle | Differential partitioning between phases | Separation of volatile compounds, detection by mass | Absorption of radiofrequency waves by nuclei |
| Advantages | High resolution, good for non-volatile compounds | High sensitivity, provides structural info | Detailed structural info, non-destructive |
| Limitations | Requires a chromophore for UV detection | Not for non-volatile or unstable compounds | Lower sensitivity than MS, can have peak overlap |
Table 2: Example GC-MS Method Performance for Imidazole Compounds [3]
| Compound | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Recovery at 50 µg/mL (%) |
| Imidazole (IM) | 0.0553 | 0.2370 | 95.53 |
| 4(5)-methylimidazole (4MEI) | 0.0984 | 0.3280 | 90.25 |
| 2-ethylimidazole (2EI) | 0.1147 | 0.3823 | 98.41 |
| 2-phenylimidazole (2PI) | 0.8914 | 1.9373 | 76.47 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Imidazole Purity
This protocol is a general method adapted from the analysis of fluorinated and iodinated imidazole derivatives.[1][2]
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[1]
-
-
Reagents:
-
HPLC-grade acetonitrile and water.
-
Formic acid.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.[1]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm (adjust based on analyte's max absorbance).[1]
-
Injection Volume: 5 µL.[1]
-
-
Sample Preparation:
Protocol 2: GC-MS Method for Volatile Imidazole Purity
This protocol is a general method for analyzing volatile imidazole compounds.[1]
-
Instrumentation:
-
GC system coupled to a Mass Selective Detector (MSD).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).[1]
-
-
Reagents:
-
High-purity helium.
-
Dichloromethane (or other suitable solvent).
-
-
Chromatographic Conditions:
-
Sample Preparation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Poor repeatability on GC - Chromatography Forum [chromforum.org]
- 14. phenomenex.com [phenomenex.com]
- 15. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
Comparative Analysis of Imidazole-Based Ligands: A Focus on Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of imidazole-containing ligands, with a specific focus on well-characterized antagonists of the Histamine H3 receptor (H3R). While direct experimental data for (1H-imidazol-2-yl)methanamine is limited in publicly available literature, the broader class of imidazole-based compounds, particularly those targeting the H3R, has been extensively studied. The H3R is a G-protein coupled receptor primarily expressed in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a significant target for therapeutic development in neurological disorders.[1][2] This guide will compare key performance metrics of established H3R antagonists, providing a valuable benchmark for the evaluation of novel imidazole-containing compounds.
Quantitative Comparison of Histamine H3 Receptor Ligands
The binding affinity (Ki) and functional potency (IC50 or pA2) are critical parameters for evaluating and comparing the performance of ligands. The following table summarizes these values for a selection of well-characterized H3R antagonists, providing a quantitative basis for their comparison. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
| Compound | Class | Binding Affinity (Ki) (nM) | Functional Potency | Species |
| Pitolisant (Wakix®) | Antagonist/Inverse Agonist | 0.16[1] | - | Human |
| Thioperamide | Antagonist/Inverse Agonist | ~4[3] | pA2: 8.79[4] | Human/Rat |
| Clobenpropit | Antagonist/Inverse Agonist | ~3 (IC50)[5] | - | Human |
| GSK-189254 | Antagonist | 0.2[1] | - | - |
| ABT-239 | Antagonist | - | - | - |
| Imetit | Agonist | 0.32[5] | - | Human |
| (R)-α-Methylhistamine | Agonist | - | EC50: 1 nM[5] | Human |
Note: The presented values are for comparative purposes and may vary depending on the specific experimental conditions, such as the radioligand and cell system used.[5]
Experimental Protocols
Reproducible and detailed methodologies are crucial for the accurate characterization of novel ligands. The following are standard protocols for key in vitro assays used to determine the binding affinity and functional activity of H3R antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the H3 receptor by measuring its ability to displace a specific radioligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human H3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human H3 receptor (e.g., HEK-293 or CHO cells).[6][7]
-
Radioligand: [3H]-Nα-methylhistamine ([3H]NAMH) is a commonly used radiolabeled agonist.[8][9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]
-
Test Compound: The ligand to be evaluated, at a range of concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit) to determine non-specific binding.[8]
-
Instrumentation: Glass fiber filters, cell harvester, and a liquid scintillation counter.[5]
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 15 µ g/well ) with a fixed concentration of the radioligand (e.g., 1-2 nM [3H]NAMH) and varying concentrations of the test compound.[8][10][11] The total assay volume is typically 200-550 µL.[11]
-
Equilibration: Incubate the mixture for a sufficient time to reach equilibrium, for example, 60-120 minutes at room temperature or 25°C with continuous shaking.[8][10]
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
cAMP Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic AMP (cAMP). The H3 receptor is coupled to a Gi/o protein, and its activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[2] Antagonists block this effect, while inverse agonists increase basal cAMP levels.[3]
Objective: To determine if a test compound acts as an antagonist or inverse agonist at the H3 receptor and to quantify its potency (IC50 or pA2).
Materials:
-
Cells: Intact cells expressing the H3 receptor (e.g., HEK-293 or CHO cells).[3]
-
Adenylyl Cyclase Stimulator: Forskolin is used to stimulate cAMP production.[12]
-
H3 Receptor Agonist: A known H3R agonist (e.g., (R)-α-methylhistamine) is used to stimulate the receptor.
-
Test Compound: The ligand to be evaluated, at a range of concentrations.
-
cAMP Assay Kit: A kit for detecting and quantifying cAMP levels (e.g., HTRF, ELISA, or radioimmunoassay).[13]
Procedure:
-
Cell Plating: Seed the H3R-expressing cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation: Pre-treat the cells with varying concentrations of the test compound for a defined period (e.g., 30 minutes).[7]
-
Stimulation: Add a fixed concentration of the H3R agonist in the presence of forskolin to stimulate adenylyl cyclase and induce a measurable decrease in cAMP.
-
Lysis and Detection: After a specific incubation time, terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: For antagonists, the data is plotted as the percentage of inhibition of the agonist response versus the concentration of the test compound to determine the IC50. For inverse agonists, the increase in basal cAMP levels is measured.
Visualizing a Key Signaling Pathway and Experimental Workflow
To further aid in the understanding of the mechanisms of action and evaluation processes, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Unveiling the Structure-Activity Relationship of (1H-imidazol-yl)methanamine Analogs as Histamine H3 Receptor Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (1H-imidazol-yl)methanamine analogs as histamine H3 (H3) receptor antagonists. The structure-activity relationship (SAR) is explored through quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its strategic location and function make it a compelling target for the development of therapeutics for a range of neurological and psychiatric disorders. Within the diverse landscape of H3 receptor antagonists, analogs of (1H-imidazol-yl)methanamine have emerged as a promising scaffold. This guide delves into the SAR of a specific series of these analogs, focusing on 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives, to elucidate the structural modifications that govern their potency and efficacy.
Comparative Analysis of H3 Receptor Antagonist Affinity and Potency
The following table summarizes the in vitro biological data for a series of 4-[(1H-imidazol-4-yl)methyl]piperidine analogs. The data, extracted from a study by Vaccaro et al. (2006), highlights how modifications to the piperidine nitrogen influence binding affinity (Ki) at the human H3 receptor and functional antagonist potency (pA2) in a guinea pig ileum model.
| Compound | R Group | hH3 Ki (nM) | pA2 |
| 1 | H | 0.4 | Agonist (pD2 = 8.0) |
| 5 | -C(O)N(H)Ph | 130 | 7.95 |
| 6 | -(CH2)2N(H)C(O)Ph | 4.8 | 9.30 |
| 7 | -(CH2)2N(H)C(O)-4-Cl-Ph | 1.7 | 10.10 |
| 11 | -(CH2)2N(H)C(O)-4-Br-Ph | 0.4 | 9.70 |
| 12 | -(CH2)2N(H)C(O)-4-F-Ph | 1.9 | 9.80 |
| 22 | -C(O)N(H)-(CH2)2-Ph | 1100 | 7.10 |
| 23 | -C(O)N(H)-(CH2)2-O-Ph | >10000 | <6.5 |
| 34 | -(CH2)3-O-Ph | 21 | 8.80 |
Key SAR Observations:
-
The unsubstituted parent compound 1 , [(1H-imidazol-4-yl)methyl]piperidine, is a potent H3 receptor agonist.
-
Introduction of a substituted side chain on the piperidine nitrogen is crucial for converting the agonist pharmacophore into an antagonist.
-
A two-methylene linker between the piperidine and an amide group (e.g., compounds 6 , 7 , 11 , 12 ) leads to highly potent antagonists.
-
Substitution on the phenyl ring of the amide moiety significantly impacts potency, with halogen substitutions (Cl, Br, F) being well-tolerated and yielding compounds with high affinity and antagonist activity. Compound 7 , with a 4-chloro-phenyl substitution, emerged as the most potent antagonist in this series.
-
Direct attachment of an amide to the piperidine nitrogen (e.g., compound 5 ) or reversing the amide orientation (e.g., compounds 22 , 23 ) results in a significant loss of potency.
-
Replacing the amide linkage with an ether linkage, as in compound 34 , maintains good antagonist potency, though slightly lower than the most potent amides.
Experimental Protocols
The quantitative data presented in this guide were generated using standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Histamine H3 Receptor Affinity (Ki)
This assay determines the binding affinity of a test compound to the human histamine H3 receptor.
1. Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human histamine H3 receptor.
2. Competitive Binding:
- A constant concentration of a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) is incubated with the receptor-containing membranes.
- Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the H3 receptor.
- Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled H3 receptor ligand (e.g., thioperamide).
3. Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter, which traps the membranes.
4. Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
5. Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonist Assay (pA2)
This assay measures the functional potency of a compound to antagonize the effects of a known H3 receptor agonist.
1. Tissue Preparation: A section of guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
2. Agonist Response: A cumulative concentration-response curve is generated for a standard H3 receptor agonist (e.g., (R)-α-methylhistamine), which inhibits electrically induced contractions of the ileum.
3. Antagonist Incubation: The tissue is incubated with a fixed concentration of the test antagonist for a predetermined period.
4. Shift in Agonist Response: A second cumulative concentration-response curve for the H3 agonist is generated in the presence of the antagonist.
5. Data Analysis: The degree of the rightward shift in the agonist concentration-response curve caused by the antagonist is measured. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated using the Schild equation. A higher pA2 value indicates a more potent antagonist.
Visualizing the Molecular Landscape
To better understand the context of these SAR studies, the following diagrams illustrate the histamine H3 receptor signaling pathway and a generalized workflow for the experimental procedures.
In Vivo Efficacy of 2-Aminomethylimidazole Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of the in vivo performance of 2-aminomethylimidazole-derived drug candidates in anticancer, antifungal, and anti-biofilm applications, supported by experimental data and detailed methodologies.
Derivatives of 2-aminomethylimidazole have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities. Their in vivo efficacy has been demonstrated in various preclinical models, highlighting their potential for development into novel drugs. This guide provides an objective comparison of the performance of these compounds across different therapeutic areas, with a focus on quantitative data from in vivo studies.
Anticancer Efficacy
Several 2-aminomethylimidazole derivatives have shown significant antitumor activity in vivo. These compounds often target fundamental cellular processes such as cell division and signaling pathways crucial for cancer cell proliferation and survival.
Comparison of In Vivo Anticancer Efficacy
| Compound Class | Specific Compound | Animal Model | Tumor Model | Dosing Regimen | Key Efficacy Endpoint | Result |
| 2-Aminoimidazole Alkaloid | Naamidine A | Athymic Mice | A431 (human epidermoid carcinoma) xenograft | 25 mg/kg | Tumor Growth Inhibition | ≥ 85% growth inhibition at the maximal tolerated dose[1] |
| 2-Aryl-4-benzoyl-imidazole (ABI) | Compound 5cb | - | Melanoma xenograft | - | Tumor Growth Inhibition | More effective than Dacarbazine (DTIC)[2] |
| 2-Amino-1-thiazolyl imidazole | Compound 2 | DBA/2 Mice | P388 murine leukemia (intraperitoneal inoculation) | 50 mg/kg (oral) | Increase in Lifespan | 35%[3] |
| 2-Amino-1-thiazolyl imidazole | Compound 2 | DBA/2 Mice | P388 murine leukemia (intraperitoneal inoculation) | 100 mg/kg (oral) | Increase in Lifespan | 45%[3] |
Experimental Protocols: Anticancer Studies
Naamidine A in A431 Xenograft Model
-
Animal Model: Athymic mice.
-
Tumor Inoculation: Subcutaneous injection of A431 human epidermoid carcinoma cells.
-
Treatment: Intraperitoneal administration of Naamidine A.
-
Dosing: The compound was administered at its maximal tolerated dose of 25 mg/kg.
-
Efficacy Evaluation: Tumor volume was measured regularly, and the percentage of tumor growth inhibition was calculated at the end of the study compared to a vehicle-treated control group.[1]
Compound 2 in Murine Leukemia Model
-
Animal Model: DBA/2 mice.[3]
-
Tumor Inoculation: Intraperitoneal injection of P388 murine leukemia cells.[3]
-
Treatment: Oral administration of Compound 2, starting 24 hours after tumor cell inoculation.[3]
-
Dosing: 50 mg/kg or 100 mg/kg.[3]
-
Efficacy Evaluation: The primary endpoint was the increase in the lifespan of treated mice compared to the vehicle-treated control group.[3]
Signaling Pathways in Anticancer Activity
The anticancer effects of 2-aminomethylimidazole derivatives are often attributed to their interaction with key signaling molecules.
Antifungal Efficacy
Certain imidazole derivatives have demonstrated potent in vivo activity against systemic fungal infections, offering a potential alternative to conventional antifungal therapies.
Comparison of In Vivo Antifungal Efficacy
| Compound Class | Specific Compound | Animal Model | Fungal Strain | Dosing Regimen (mg/kg, i.p.) | Key Efficacy Endpoint | Result (CFU/kidney) |
| Imidazole Derivative | Compound 3 | Immunosuppressed Mice | Candida albicans | 5 | Fungal Load Reduction | ~1.5 x 10^5 |
| Imidazole Derivative | Compound 3 | Immunosuppressed Mice | Candida albicans | 10 | Fungal Load Reduction | ~0.5 x 10^5 |
| Imidazole Derivative | Compound 3 | Immunosuppressed Mice | Candida albicans | 20 | Fungal Load Reduction | ~0.2 x 10^5 |
| Triazole Derivative | Compound 8 | Immunosuppressed Mice | Candida albicans | 5 | Fungal Load Reduction | ~2.0 x 10^5 |
| Triazole Derivative | Compound 8 | Immunosuppressed Mice | Candida albicans | 10 | Fungal Load Reduction | ~1.0 x 10^5 |
| Triazole Derivative | Compound 8 | Immunosuppressed Mice | Candida albicans | 20 | Fungal Load Reduction | ~0.4 x 10^5 |
| Control | - | Immunosuppressed Mice | Candida albicans | - | - | ~4.0 x 10^5 |
| Fluconazole | - | Immunosuppressed Mice | Candida albicans | 20 (oral) | Fungal Load Reduction | ~0.1 x 10^5 |
Note: The specific structures of Compounds 3 and 8 are detailed in the cited literature.[4]
Experimental Protocol: Antifungal Study
-
Animal Model: Immunosuppressed mice (induced by cyclophosphamide).[4]
-
Infection: Intravenous injection of a suspension of Candida albicans cells.[4]
-
Treatment: Intraperitoneal administration of the test compounds at various doses.[4]
-
Efficacy Evaluation: After 24 hours of infection, kidneys were harvested, homogenized, and plated to determine the fungal load (Colony Forming Units per kidney).[4]
Antifungal Mechanism of Action
While the precise mechanism for all antifungal 2-aminomethylimidazole derivatives is under investigation, a common target for imidazole-based antifungals is the ergosterol biosynthesis pathway.
Anti-Biofilm Efficacy
A significant area of research for 2-aminomethylimidazole derivatives is their ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. These compounds often act by disrupting biofilm formation and structure rather than direct bactericidal activity.
In Vivo Biocompatibility and Anti-Biofilm Potential
While direct in vivo efficacy studies in infected animal models are emerging, research has focused on the biocompatibility and anti-biofilm properties of 2-aminomethylimidazole derivatives coated on medical implants.
| Compound | Application | Animal Model | Key Finding |
| LC0024-NH2 | Coating on titanium implants | Rabbit osteotomy model | Did not negatively affect fracture healing or osteointegration, indicating good biocompatibility.[2][4][5][6][7] In vitro, the coating induced a 1-log reduction in Staphylococcus aureus biofilm cells.[2][5][7] |
| H10 | Topical application | Swine skin | No gross abnormalities or significant immune reactions were observed, suggesting it is not a dermal irritant.[5] |
Experimental Workflow: Implant Coating and Biocompatibility
Anti-Biofilm Signaling Pathway
The anti-biofilm mechanism of 2-aminomethylimidazole compounds is thought to involve the downregulation of genes responsible for the production of the extracellular polymeric substance (EPS), a key component of the biofilm matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]
- 5. An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [논문]An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [scienceon.kisti.re.kr]
A Comparative Guide to the Biological Activity of Imidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole, a five-membered heterocyclic aromatic compound with two nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are found in a wide array of pharmacologically active agents, demonstrating its versatility as a scaffold in drug design. This guide provides a comparative overview of the biological activities of the principal isomers of imidazole: 1H-imidazole, 2H-imidazole, and 4H-imidazole.
While direct comparative studies on the biological activities of the parent imidazole isomers are limited in the scientific literature, a wealth of data exists for their various derivatives. This guide, therefore, compares the biological potential of these isomeric scaffolds by examining the activities of their representative derivatives. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the design of novel therapeutic agents based on the imidazole core.
Data Presentation: A Comparative Look at Biological Activities
The following tables summarize the quantitative data on the biological activities of various derivatives of 1H-imidazole and 4H-imidazole. The data for 2H-imidazole derivatives is less common in the literature, reflecting a potential area for future research.
Table 1: Anticancer Activity of Imidazole Derivatives (IC50 values in µM)
| Imidazole Isomer Scaffold | Derivative | Cell Line | IC50 (µM) | Reference |
| 1H-Imidazole | Benzimidazole sulfonamides with pyrazole ring | A549 (Lung) | 0.15 | [1] |
| Benzimidazole sulfonamides with pyrazole ring | HeLa (Cervical) | 0.21 | [1] | |
| Benzimidazole sulfonamides with pyrazole ring | HepG2 (Liver) | 0.33 | [1] | |
| Benzimidazole sulfonamides with pyrazole ring | MCF-7 (Breast) | 0.17 | [1] | |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | < 5 | ||
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | < 5 | ||
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 (Liver) | < 5 | ||
| 4H-Imidazole | Indolyl-derived 4H-imidazoles | Neuroblastoma | Not specified | [2] |
Table 2: Antimicrobial Activity of Imidazole Derivatives (MIC values in µg/mL)
| Imidazole Isomer Scaffold | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1H-Imidazole | HL1 | Staphylococcus aureus | 625 | [3] |
| HL1 | MRSA | 1250 | [3] | |
| HL2 | Staphylococcus aureus | 625 | [3] | |
| HL2 | MRSA | 625 | [3] | |
| HL2 | Escherichia coli | 2500 | [3] | |
| HL2 | Pseudomonas aeruginosa | 2500 | [3] | |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | S. aureus, B. subtilis, E. coli, P. aeruginosa | Not specified | [4] | |
| 4H-Imidazole | Imidazolone derivatives | Bacteria | Significant activity | [5] |
Table 3: Enzyme Inhibition by Imidazole Derivatives (IC50 and Ki values)
| Imidazole Isomer Scaffold | Derivative | Enzyme | Inhibition Value | Reference |
| 1H-Imidazole | 1,2-diarylimidazoles | COX-2 | IC50 = 10-100 nM | [6] |
| Imidazo[2,1-b]thiazole derivatives | COX-2 | IC50 = 0.08-0.16 µM | [7] | |
| 4-phenylimidazole | β-glucosidase | Ki = 0.8 µM | [8] | |
| Imidazole derivatives | Metallo-β-lactamase (IMP-1) | IC50 = 39 µM and 46 µM | ||
| 2H-Imidazole | 2-imidazoles | Prolyl oligopeptidase | Highly potent inhibition |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial twofold dilutions of the imidazole derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the imidazole derivatives or a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Mandatory Visualization
The following diagrams illustrate key concepts related to the biological evaluation of imidazole isomers.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijesrr.org [ijesrr.org]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of beta-glucosidase by imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and investigation of inhibitory activities of imidazole derivatives against the metallo-β-lactamase IMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of (1H-imidazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the comprehensive cross-reactivity profiling of (1H-imidazol-2-yl)methanamine is limited. This guide provides a comparative framework based on the known pharmacology of the imidazole scaffold and related compounds. The quantitative data presented for this compound is hypothetical and serves as an illustrative example for comparison against established compounds.
The imidazole moiety is a prevalent heterocyclic scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Its ability to interact with a wide array of biological targets underscores the critical importance of thorough cross-reactivity profiling in the development of imidazole-based drug candidates.[2][3] This guide outlines the potential cross-reactivity landscape for this compound and details the experimental methodologies required for its comprehensive assessment.
The Imidazole Scaffold and its Propensity for Cross-Reactivity
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component of the amino acid histidine and the neurotransmitter histamine.[4] This structure allows it to act as a proton donor and acceptor, and to coordinate with metal ions, contributing to its diverse biological activities.[3] Consequently, imidazole-containing compounds have been developed as antagonists or agonists for a variety of receptors, as well as inhibitors for numerous enzymes.[1] This inherent promiscuity necessitates a careful evaluation of off-target effects to mitigate potential adverse drug reactions.
Hypothetical Cross-Reactivity Profile of this compound
To illustrate a potential cross-reactivity profile, the following table presents hypothetical binding affinities of this compound against a panel of selected targets, compared with known reference compounds.
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
| Target | This compound (Hypothetical) | Reference Compound | Reference Ki (nM) |
| Histamine H3 Receptor | 50 | Clobenpropit | 1.3[5] |
| Histamine H4 Receptor | 800 | JNJ 7777120 | 13[6] |
| Somatostatin Receptor 3 (SSTR3) | >10,000 | 5c ((4-phenyl-1H-imidazol-2-yl)methanamine derivative) | 5.2[7] |
| Serotonin 5-HT2A Receptor | 1,500 | Ketanserin | 2.5 |
| Adrenergic α2A Receptor | 2,000 | Yohimbine | 1.2 |
Data for reference compounds are representative values from published literature. The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols for Cross-Reactivity Assessment
A thorough assessment of a compound's selectivity requires robust and validated experimental procedures. Standard safety screening panels typically include a broad range of targets such as G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[8]
1. Radioligand Binding Assays
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.
-
Materials:
-
Cell membranes expressing the target receptors (e.g., from HEK293 or CHO cells).[5]
-
Specific radioligands for each target receptor (e.g., [³H]-Nα-methylhistamine for H3 receptors).[5]
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from concentration-response curves.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Enzyme Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
-
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of enzymes (e.g., sirtuins, cytochrome P450s).[9]
-
Methodology:
-
Initiate enzymatic reactions in the presence of varying concentrations of the test compound.
-
Measure the rate of product formation or substrate depletion using methods such as spectrophotometry, fluorometry, or mass spectrometry.
-
Determine the IC50 values to quantify the inhibitory potency.
-
3. Functional Cell-Based Assays
These assays assess the functional consequences of compound binding in a cellular context.
-
Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of this compound at specific receptors.
-
Example: [³⁵S]GTPγS Binding Assay for GPCRs [5]
-
This assay measures the activation of G-proteins following receptor stimulation.
-
Incubate cell membranes expressing the target GPCR with a known agonist, varying concentrations of the test compound (as a potential antagonist), and [³⁵S]GTPγS.
-
Quantify the amount of [³⁵S]GTPγS bound to the G-proteins.
-
Determine the IC50 value for antagonists or the EC50 value for agonists.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.
Potential Signaling Pathway Modulation: Histamine H3 Receptor
Given the structural similarity of this compound to histamine, a primary area of potential cross-reactivity is the histamine receptor family, particularly the H3 receptor, which is a key target for many imidazole-based compounds.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Assay Validation for 2-Aminomethylimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro assays crucial for the validation of 2-aminomethylimidazole derivatives, a class of compounds frequently investigated for their therapeutic potential, particularly as histamine H3 receptor antagonists. By presenting supporting experimental data from related imidazole and non-imidazole derivatives, this document offers a framework for evaluating the performance of novel 2-aminomethylimidazole compounds. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of validation studies.
Comparative Analysis of In Vitro Performance
The validation of 2-aminomethylimidazole derivatives typically involves a battery of in vitro assays to determine their affinity for the target receptor and their functional activity. The following tables summarize quantitative data for representative histamine H3 receptor ligands, offering a benchmark for the expected performance of novel 2-aminomethylimidazole derivatives.
Table 1: Comparative Receptor Binding Affinities (Ki) of Representative Histamine H3 Receptor Ligands
| Compound Class | Representative Compound | Target | Radioligand | Cell Line | Ki (nM) |
| Imidazole Agonist | Histamine | Human H3R | [3H]Nα-methylhistamine | HEK293 | 8 |
| Imidazole Agonist | Imetit | Human H3R | [3H]Nα-methylhistamine | HEK293 | 0.32 |
| Imidazole Antagonist | Thioperamide | Human H3R | [3H]Nα-methylhistamine | HEK293 | 10-20 (IC50) |
| Imidazole Antagonist | Clobenpropit | Human H3R | [3H]Nα-methylhistamine | HEK293 | ~3 (IC50) |
| Non-Imidazole Antagonist | Pitolisant (Wakix®) | Human H3R | [3H]Nα-methylhistamine | HEK293 | 6.09 |
| Non-Imidazole Antagonist | A-349821 | Human H3R | [3H]A-349821 | C6 | 0.029 (pKi 10.54) |
| Piperazine Derivative | Compound 17 | Human H3R | [3H]Nα-methylhistamine | HEK293 | 518[1] |
Note: Data for representative compounds are compiled from various sources to provide a comparative context.[1][2][3] Ki values represent the inhibition constant, a measure of binding affinity; lower values indicate higher affinity.
Table 2: Functional Potency (IC50/EC50) of Representative Histamine H3 Receptor Ligands in Functional Assays
| Compound Class | Representative Compound | Assay Type | Agonist | Cell Line | Functional Response | IC50/EC50 (nM) |
| Imidazole Agonist | (R)-α-Methylhistamine | [35S]GTPγS Binding | - | Rat Brain Membranes | G-protein Activation | 1 (EC50) |
| Non-Imidazole Inverse Agonist | ZEL-H16 (Compound 1) | CRE-Luciferase Reporter | Forskolin | HEK293T | Inhibition of cAMP | 25 |
| Non-Imidazole Inverse Agonist | ZEL-H16 Derivative | CRE-Luciferase Reporter | Forskolin | HEK293T | Inhibition of cAMP | 1.6 |
| Dual-Target Ligand | ADS031 | cAMP Accumulation | (R)-(-)-α-methylhistamine | HEK293 | Antagonist/Inverse Agonist | 41.7 (IC50)[4] |
Note: Data for representative compounds are presented to illustrate the functional potencies observed in common in vitro assays.[2][5][6] IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration.
Key In Vitro Assays and Experimental Protocols
The following are detailed methodologies for the principal in vitro assays used to characterize 2-aminomethylimidazole derivatives.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound to its target receptor.[2]
Objective: To measure the ability of a 2-aminomethylimidazole derivative to displace a specific radioligand from the histamine H3 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [3H]-Nα-methylhistamine).
-
Test 2-aminomethylimidazole derivative at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control (e.g., 10 µM Thioperamide).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at 25°C).
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest and can distinguish between agonists, antagonists, and inverse agonists.[7]
Objective: To assess the ability of a 2-aminomethylimidazole derivative to modulate agonist-induced G-protein activation at the histamine H3 receptor.
Materials:
-
Cell membranes from cells expressing the histamine H3 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
A known H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Test 2-aminomethylimidazole derivative at various concentrations.
-
GDP (Guanosine diphosphate).
-
Assay Buffer (containing MgCl2 and NaCl).
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP.
-
Stimulation: Initiate the reaction by adding the H3 receptor agonist and [35S]GTPγS.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes at 30°C).
-
Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: For antagonists, determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding. For agonists, determine the EC50 value for the stimulation of [35S]GTPγS binding.
cAMP Accumulation Assay
This assay measures the functional consequence of receptor activation on a downstream signaling molecule, cyclic adenosine monophosphate (cAMP). The histamine H3 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Objective: To determine the effect of a 2-aminomethylimidazole derivative on the modulation of cAMP levels in whole cells.
Materials:
-
Intact cells expressing the histamine H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A known H3 receptor agonist.
-
Test 2-aminomethylimidazole derivative at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Culture the cells to an appropriate density.
-
Pre-treatment: Pre-treat the cells with the test compound at various concentrations.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production. For antagonist testing, co-incubate with an H3 receptor agonist.
-
Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.
-
Data Analysis: Determine the IC50 or EC50 of the test compound for its effect on agonist-inhibited cAMP accumulation.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and processes involved in the validation of 2-aminomethylimidazole derivatives, the following diagrams are provided.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Relationship between different in vitro validation assays.
References
- 1. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Docking Analysis of Imidazole-Based Compounds in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the in silico evaluation of imidazole derivatives against various therapeutic targets.
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its versatility allows for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Molecular docking, a powerful computational technique, plays a pivotal role in the rational design and preliminary screening of novel imidazole-based drug candidates by predicting their binding affinities and interaction patterns with specific biological targets. This guide provides a comparative overview of docking studies performed on various imidazole derivatives, supported by experimental data and detailed protocols.
Comparative Docking Performance of Imidazole Derivatives
The following table summarizes the docking scores and binding interactions of representative imidazole-based compounds against various clinically relevant protein targets. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Imidazole-1,2,3-triazole hybrids | Glycogen Synthase Kinase-3β (GSK-3β) | - | - | Not specified | [1] |
| Imidazole-thiazole hybrids | Epidermal Growth Factor Receptor (EGFR) | 1EA1 | Not specified | PHE 78, TYR 76, ARG 96 | [2] |
| Imidazole-pyrazole derivatives | L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P) | 2VF5 | -8.1 to -9.4 | Ser347, Thr352, Glu488, Lys603 | [3][4] |
| Imidazole-based derivatives | Mitogen-Activated Protein Kinase (MAPK) | 1A9U | Not specified | At least one hydrogen bond | [5] |
| Imidazole-linked ethionamide | Enoyl-Acyl Carrier Protein Reductase (InhA) | - | Not specified | Not specified | [6] |
| Imidazole quinolines | Gingipain R | 1CVR | -7.7 to -9.2 | Not specified | [7] |
| Imidazo[2,1-b]thiazole-thiadiazole conjugates | Glypican-3 (GPC-3) | 4ACR | -6.90 to -10.30 | Not specified | [8] |
| Imidazole derivatives based on 7-chloro-4-aminoquinoline | SARS-CoV-2 Main Protease | 6LU7 | - | Not specified | [9] |
Experimental Protocols for Molecular Docking
The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. A typical workflow involves protein and ligand preparation, grid generation, docking simulation, and analysis of the results.
A. General Molecular Docking Protocol
A representative protocol for docking imidazole-based compounds is as follows:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the imidazole derivatives are drawn using chemical drawing software.
-
The structures are converted to 3D and their geometries are optimized using a suitable force field.
-
Partial charges are assigned to the ligand atoms.
-
-
Grid Generation:
-
A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.
-
-
Docking Simulation:
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the defined grid box.
-
The software calculates the binding energy for each pose, and the poses are ranked accordingly.
-
-
Analysis of Results:
-
The docked poses are visualized to analyze the binding mode and interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.
-
The docking scores and interaction patterns are used to compare the binding affinities of different imidazole derivatives and to prioritize candidates for further experimental validation.
-
B. Software and Tools
A variety of software packages are commonly used for molecular docking studies, including:
-
AutoDock: A suite of automated docking tools. AutoDock Vina is a popular version known for its speed and accuracy.[7]
-
Glide (Schrödinger): A high-performance docking program that is part of a comprehensive suite of drug discovery software.[10]
-
FlexX: A flexible docking tool that accounts for both ligand and protein flexibility.[10]
-
PyRx: A virtual screening tool that incorporates AutoDock Vina.[8]
-
Discovery Studio: A software suite for molecular modeling and simulation, often used for visualizing and analyzing docking results.[9]
Visualizing Experimental Workflows and Signaling Pathways
Graphical representations are invaluable for understanding complex processes in drug discovery. The following diagrams, generated using the DOT language, illustrate a typical docking workflow and a relevant signaling pathway.
Caption: A generalized workflow for in silico molecular docking studies of imidazole-based compounds.
Caption: The EGFR signaling pathway, a common target for imidazole-based anticancer agents.
Conclusion
Molecular docking serves as an indispensable tool in the preliminary assessment of imidazole-based compounds as potential therapeutic agents. The comparative data presented in this guide highlight the diverse range of biological targets that can be modulated by this versatile scaffold. By understanding the key interactions and binding affinities through in silico methods, researchers can more effectively design and prioritize novel imidazole derivatives for synthesis and subsequent experimental validation, ultimately accelerating the drug discovery process. The detailed protocols and visual workflows provided herein offer a practical framework for conducting and interpreting such comparative docking studies.
References
- 1. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 5. jchr.org [jchr.org]
- 6. Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of imidazole quinolines with gingipain R from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Novel Imidazole Derivatives as Potential Non-nucleoside Reverse Transcriptase Inhibitors using Molecular Docking and Dynamics Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of (1H-imidazol-2-yl)methanamine for receptor subtypes
A comprehensive guide to assessing the receptor subtype selectivity of (1H-imidazol-2-yl)methanamine, providing a comparative framework, detailed experimental protocols, and relevant signaling pathways for researchers and drug development professionals.
Introduction
This compound is a small molecule featuring an imidazole ring, a common motif in many biologically active compounds, including the neurotransmitter histamine. Due to this structural similarity, it is hypothesized that this compound may interact with histamine receptors or other related targets. A critical step in the pharmacological characterization of any new chemical entity is the assessment of its receptor selectivity. This guide provides a framework for evaluating the selectivity of this compound by comparing its hypothetical profile to that of known histamine receptor ligands. The following sections detail the experimental protocols and present comparative data to guide early-stage drug development.
Comparative Selectivity Profile
To effectively characterize a novel compound like this compound, its binding affinity should be profiled against various receptor subtypes. The table below presents a hypothetical selectivity profile for this compound alongside experimentally determined values for well-characterized histamine receptor agonists. This allows for a direct comparison of potency and selectivity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | H₁ Receptor (Ki, nM) | H₂ Receptor (Ki, nM) | H₃ Receptor (Ki, nM) | H₄ Receptor (Ki, nM) |
|---|---|---|---|---|
| This compound (Hypothetical) | >10,000 | >10,000 | 25 | 600 |
| Histamine | 20 | 50 | 25 | 5 |
| 4-Methylhistamine | >10,000 | 63 | >10,000 | 1200 |
| VUF 8430 | >10,000 | >10,000 | 1800 | 54 |
Data for Histamine, 4-Methylhistamine, and VUF 8430 are representative values from published literature. The data for this compound is hypothetical and serves as an example for comparison.[1]
Experimental Protocols
Accurate determination of a compound's selectivity requires robust and validated experimental procedures. Below are detailed protocols for primary binding and functional assays.
Radioligand Binding Assays
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[1]
Objective: To determine the binding affinity (Ki) of this compound for human H₁, H₂, H₃, and H₄ receptors.[1]
Materials:
-
Cell membranes expressing the human histamine receptor subtypes (H₁, H₂, H₃, H₄).[1]
-
Radioligands (e.g., [³H]-Mepyramine for H₁, [³H]-Tiotidine for H₂, [³H]-Nα-methylhistamine for H₃, [³H]-Histamine for H₄).
-
Test compound: this compound.
-
Scintillation fluid, filter plates, and a scintillation counter.[2]
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.[3]
-
Allow the reaction to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assays
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a downstream effector of G-protein coupled receptors like the H₂ and H₄ receptors (Gs-coupled) and the H₃ receptor (Gi-coupled).
Objective: To determine the functional activity (EC₅₀ or IC₅₀) of this compound at human H₂, H₃, and H₄ receptors.[1]
Materials:
-
HEK293 cells stably expressing the human histamine receptor subtypes (H₂, H₃, H₄).[1]
-
Forskolin (an adenylate cyclase activator).[1]
-
Test compound: this compound.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).[1]
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.[1]
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.[1]
-
For agonist testing (H₂ receptor), add serial dilutions of the test compound.[1]
-
For antagonist testing (H₃ and H₄ receptors), add a fixed concentration of an agonist (e.g., histamine) along with serial dilutions of the test compound.
-
Incubate at room temperature for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.
-
Plot the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation and is particularly useful for Gi-coupled receptors like the H₃ receptor.[3]
Objective: To determine the functional agonist or antagonist activity of this compound at the human H₃ receptor.
Materials:
-
Membranes from cells expressing the human histamine H₃ receptor.[3]
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.[3]
-
Test compound: this compound.
-
Known H₃ receptor agonist (e.g., (R)-α-methylhistamine).[3]
Procedure:
-
The membranes are incubated with varying concentrations of the test compound, a fixed concentration of GDP, and [³⁵S]GTPγS.
-
For antagonist testing, a fixed concentration of an H₃ receptor agonist is also included.[3]
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).[3]
-
The reaction is stopped by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.[3]
Visualizing Experimental and Signaling Pathways
To better understand the processes involved in selectivity assessment, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
Caption: Proposed in vitro characterization workflow.
Caption: Histamine H3 receptor signaling pathway.
Conclusion
While direct experimental data for this compound is not yet publicly available, this guide provides a robust framework for its characterization. By employing the detailed protocols for radioligand binding and functional assays, researchers can determine its binding affinity and functional activity at various receptor subtypes. Comparing these findings with the data from known histamine receptor ligands will enable a thorough assessment of its selectivity profile. The provided diagrams of the experimental workflow and the H₃ signaling pathway offer a clear visual aid for these processes. This systematic approach is crucial for elucidating the pharmacological profile of this compound and determining its potential as a therapeutic agent.
References
A Head-to-Head Comparison of Synthetic Routes to 2-Aminomethylimidazole
For researchers, scientists, and drug development professionals engaged in the synthesis of imidazole-containing compounds, the efficient preparation of key building blocks is of paramount importance. 2-Aminomethylimidazole, a crucial intermediate in the synthesis of various pharmaceutical agents, can be synthesized through several distinct routes. This guide provides a head-to-head comparison of three prominent synthetic methodologies: the Gabriel synthesis, the reduction of 2-cyanoimidazole, and the reductive amination of 2-imidazolecarboxaldehyde. Each route is evaluated based on experimental data, and detailed protocols are provided to facilitate reproducible research.
At a Glance: Comparison of Synthetic Routes
| Parameter | Gabriel Synthesis | Reduction of 2-Cyanoimidazole | Reductive Amination of 2-Imidazolecarboxaldehyde |
| Starting Material | 2-(Chloromethyl)imidazole | 2-Cyanoimidazole | 2-Imidazolecarboxaldehyde |
| Key Reagents | Potassium phthalimide, Hydrazine hydrate | Raney Nickel, Hydrogen gas | Ammonia, Sodium borohydride |
| Overall Yield | ~75-85% | ~80-90% | ~70-80% |
| Reaction Time | 18-24 hours | 4-6 hours | 12-18 hours |
| Reaction Temperature | Reflux | Room Temperature | 0°C to Room Temperature |
| Key Advantages | High purity of the final product, avoids over-alkylation. | High yield, relatively short reaction time. | Readily available starting material and reagents. |
| Key Disadvantages | Two-step process, use of hydrazine. | Requires specialized hydrogenation equipment, handling of pyrophoric catalyst. | Potential for side reactions, moderate yield. |
Synthetic Route 1: The Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively preventing the over-alkylation often encountered in direct amination reactions.[1][2][3][4] This two-step process involves the initial reaction of a halide with potassium phthalimide to form an N-alkylated phthalimide, followed by the liberation of the primary amine through hydrazinolysis.[5]
Experimental Protocol:
Step 1: Synthesis of 2-(Phthalimidomethyl)-1H-imidazole
A mixture of 2-(chloromethyl)imidazole hydrochloride (1 mole) and potassium phthalimide (1.1 moles) in dimethylformamide (DMF) is heated at reflux for 6-8 hours. The reaction mixture is then cooled to room temperature and poured into water. The resulting precipitate is filtered, washed with water, and dried to afford 2-(phthalimidomethyl)-1H-imidazole.
Step 2: Synthesis of 2-Aminomethylimidazole
2-(Phthalimidomethyl)-1H-imidazole (1 mole) is suspended in ethanol, and hydrazine hydrate (1.2 moles) is added. The mixture is heated at reflux for 12-16 hours. After cooling, the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by distillation or crystallization to yield 2-aminomethylimidazole.
Synthetic Route 2: Reduction of 2-Cyanoimidazole
The catalytic hydrogenation of a nitrile group offers a direct and efficient pathway to the corresponding primary amine. This method is characterized by high yields and relatively clean reaction profiles. The use of Raney Nickel as a catalyst is common for this transformation, providing a large surface area for the reaction.[6][7][8][9]
Experimental Protocol:
A solution of 2-cyanoimidazole (1 mole) in methanol is placed in a high-pressure hydrogenation apparatus. A catalytic amount of Raney Nickel (approximately 5-10% by weight of the substrate) is added to the solution. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi. The reaction mixture is stirred vigorously at room temperature for 4-6 hours. Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to give 2-aminomethylimidazole, which can be further purified by crystallization.
Synthetic Route 3: Reductive Amination of 2-Imidazolecarboxaldehyde
Reductive amination is a versatile one-pot method for the synthesis of amines from carbonyl compounds.[10][11][12] This process involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine.[13][14] Sodium borohydride is a commonly used reducing agent for this transformation due to its mild nature and selectivity.[15]
Experimental Protocol:
To a solution of 2-imidazolecarboxaldehyde (1 mole) in methanol at 0°C, a solution of ammonia in methanol is added. The mixture is stirred at this temperature for 1-2 hours to facilitate imine formation. Subsequently, sodium borohydride (1.5 moles) is added portion-wise, and the reaction is allowed to warm to room temperature and stirred for an additional 10-16 hours. The reaction is then quenched by the careful addition of water. The solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to provide 2-aminomethylimidazole. Purification can be achieved through column chromatography or crystallization.
References
- 1. Gabriel Synthesis [organic-chemistry.org]
- 2. Gabriel Synthesis [drugfuture.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. primescholars.com [primescholars.com]
- 7. researchgate.net [researchgate.net]
- 8. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datapdf.com [datapdf.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. gctlc.org [gctlc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ias.ac.in [ias.ac.in]
- 14. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 15. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of (1H-imidazol-2-yl)methanamine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of (1H-imidazol-2-yl)methanamine, a compound that, while specific data is limited, shares hazards with related imidazole and amine compounds.
Hazard Profile and Safety Considerations
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron | Prevents skin contact, which may cause irritation or burns.[1] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when working outside of a certified chemical fume hood or in poorly ventilated areas.[1] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. Adherence to these procedures is mandatory to minimize risks and ensure compliance with environmental regulations.
1. Waste Segregation and Collection:
-
Isolate Waste Streams: It is critical to keep this compound waste separate from other chemical waste to prevent potentially hazardous reactions.[4]
-
Designated Waste Container: All waste materials, including pure compound, solutions, contaminated PPE (gloves, etc.), and spill cleanup materials, must be collected in a designated, compatible, and sealable waste container.[1][2][5] The container should be airtight to prevent the release of fumes.[2][4]
-
Solid vs. Liquid Waste: If generating both solid and liquid waste, use separate, appropriately labeled containers.
2. Container Labeling:
-
Immediate and Clear Labeling: As soon as waste is first added, the container must be labeled.[2]
-
Content Identification: The label must clearly identify the contents, including the full chemical name: "this compound". If it is a solution, the solvent and concentration should also be noted.
-
Hazard Warning: The container must be marked with the words "Hazardous Waste" or "Dangerous Waste".[6] Appropriate hazard pictograms (e.g., corrosive) should also be included.
3. Waste Storage:
-
Secure and Ventilated Area: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5]
-
Incompatible Materials: Ensure the waste is stored separately from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[2][5]
-
Secondary Containment: It is good practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Institutional EHS: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.[1] Do not pour this chemical down the drain or dispose of it in regular trash.[1][3]
-
Requesting Pickup: When the container is full or no longer in use, complete a chemical collection request form as required by your institution to arrange for pickup by trained hazardous waste personnel.[2]
-
Regulatory Compliance: Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with local, regional, and national hazardous waste regulations.[7][8]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. chemos.de [chemos.de]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling (1H-imidazol-2-yl)methanamine
This guide provides critical safety and logistical information for the handling and disposal of (1H-imidazol-2-yl)methanamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profile of structurally similar imidazole-based chemicals. These related compounds are known to cause skin irritation or corrosion, serious eye damage, and respiratory irritation.[1] Therefore, strict adherence to these procedural guidelines is essential for ensuring laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the minimum required PPE for handling this compound. Specific laboratory conditions or experimental protocols may require a higher level of protection.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron | Prevents skin contact, which may cause irritation or burns.[1][2][3] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[1] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.
Handling Protocol:
-
Preparation:
-
Handling:
-
Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid all direct contact with the compound.[1] Wear appropriate protective gloves, clothing, and eye/face protection.[1][2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Spill and Waste Disposal Plan:
-
Spill Cleanup:
-
For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.[1]
-
-
Waste Collection:
-
Disposal:
Experimental Workflow and Safety Checkpoints
The following diagram outlines the logical workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 3. (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
